molecular formula C34H30O9 B15593419 Sophoraflavanone H

Sophoraflavanone H

Cat. No.: B15593419
M. Wt: 582.6 g/mol
InChI Key: LERWTIGGXDMTNB-FMVGUACGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sophoraflavanone H has been reported in Sophora stenophylla with data available.

Properties

Molecular Formula

C34H30O9

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[(2R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3/t29-,31?,33-/m0/s1

InChI Key

LERWTIGGXDMTNB-FMVGUACGSA-N

Origin of Product

United States

Foundational & Exploratory

Sophoraflavanone H: A Technical Review of a Promising Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoraflavanone H is a prenylated flavonoid that has garnered interest within the scientific community for its potential as a lead compound in the development of novel antimicrobial and antitumor agents. As a member of the complex family of flavonoids isolated from plants of the Sophora genus, its unique chemical structure, featuring a hybrid of 2,3-diaryl-2,3-dihydrobenzofuran and flavanone (B1672756) moieties, underpins its biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a primary focus on its biological effects, mechanisms of action, and the experimental methodologies used in its investigation. Due to the limited specific data on this compound, this review incorporates extensive information on the closely related and well-studied analogue, Sophoraflavanone G, to provide a broader context and predictive insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While detailed physicochemical data for this compound is not extensively published, general characteristics can be inferred from its flavonoid structure and data available for similar compounds like Sophoraflavanone G.

PropertyValue (Sophoraflavanone G)Reference
Molecular FormulaC25H28O6[1]
Molar Mass424.5 g/mol [1]

Biological Activities and Quantitative Data

This compound has been reported to exhibit tumor-specific cytotoxic activity.[2] However, a significant body of quantitative data is available for the closely related Sophoraflavanone G, which demonstrates a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Sophoraflavanone G has shown potent activity against a range of microorganisms, most notably against methicillin-resistant Staphylococcus aureus (MRSA).

OrganismActivity MetricValueReference
Methicillin-resistant Staphylococcus aureus (21 strains)MIC3.13-6.25 µg/mL[3]
Mutans streptococci (16 strains)MBC0.5-4 µg/mL[4]
Listeria monocytogenesMIC0.98 µg/mL[5]
Staphylococcus epidermidis-Strong inhibitory, disruptive, and biofilm-penetrating effects[5]
Pseudomonas aeruginosaMIC> 1000 µg/mL (no activity in planktonic form)[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

Both this compound and G have demonstrated cytotoxic effects against cancer cell lines.

CompoundCell LineActivity MetricValueReference
This compoundTumor cellsCytotoxic ActivityNot specified quantitatively
Sophoraflavanone GHuman myeloid leukemia HL-60Cytotoxic ActivityNot specified quantitatively[3]
Sophoraflavanone GTriple-negative breast cancer (MDA-MB-231)Apoptosis InductionSignificant[6]
Sophoraflavanone GHodgkin's lymphoma and solid tumor cellsInhibition of STAT phosphorylationSignificant

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the biological activities of Sophoraflavanones are multifaceted, involving the modulation of several key signaling pathways. While specific pathways for this compound are yet to be elucidated, extensive research on Sophoraflavanone G provides valuable insights.

Anticancer Mechanisms

Sophoraflavanone G exerts its anticancer effects through the induction of apoptosis and inhibition of cell proliferation and migration. This is achieved by targeting upstream and downstream components of critical signaling cascades.

  • STAT Signaling: Sophoraflavanone G inhibits the tyrosine phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are often aberrantly activated in cancer cells and play a crucial role in their survival and proliferation.[7][8]

  • Upstream Kinases: The inhibition of STAT phosphorylation is mediated by the suppression of upstream kinases, including Janus kinases (JAKs), Src family kinases (e.g., Lyn and Src), Akt, and ERK1/2.[7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated, with Sophoraflavanone G likely blocking this pathway to suppress migration and invasion of breast cancer cells.[6]

  • Apoptotic Pathway: In triple-negative breast cancer cells, Sophoraflavanone G upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It also activates caspases (caspase-3, -8, and -9) and promotes the release of cytochrome c from mitochondria, all of which are key events in the apoptotic cascade.[6]

  • NF-κB Signaling: Sophoraflavanone G has also been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in multiple myeloma cells.[7]

Sophoraflavanone_G_Anticancer_Signaling SFG Sophoraflavanone G JAKs JAKs SFG->JAKs Src_family Src family kinases (Lyn, Src) SFG->Src_family Akt Akt SFG->Akt ERK ERK1/2 SFG->ERK NFkB NF-κB SFG->NFkB MAPK MAPK Pathway SFG->MAPK Apoptosis Apoptosis SFG->Apoptosis STATs STATs (STAT3, STAT5) JAKs->STATs Src_family->STATs Akt->STATs ERK->STATs Proliferation Cell Proliferation & Survival STATs->Proliferation NFkB->Proliferation Migration Migration & Invasion MAPK->Migration

Fig. 1: Anticancer signaling pathways modulated by Sophoraflavanone G.
Anti-inflammatory Mechanisms

Sophoraflavanone G demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.

  • TNF-α-Induced MMP-9 Expression: In brain microvascular endothelial cells, Sophoraflavanone G inhibits the expression of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α). This is achieved by attenuating the TNFR/MAPK (ERK1/2)/NF-κB signaling cascade.[9]

  • Eicosanoid and Prostaglandin (B15479496) Production: It also inhibits eicosanoid-generating enzymes and prostaglandin production, suggesting its potential in treating inflammatory skin conditions.[3]

Sophoraflavanone_G_Anti_inflammatory_Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK MAPK (ERK1/2) TNFR->MAPK NFkB NF-κB MAPK->NFkB MMP9 MMP-9 Expression NFkB->MMP9 SFG Sophoraflavanone G SFG->TNFR SFG->MAPK SFG->NFkB

Fig. 2: Anti-inflammatory signaling pathway of Sophoraflavanone G.
Antimicrobial Mechanisms

The antimicrobial action of Sophoraflavanone G, particularly against MRSA, is primarily attributed to its ability to disrupt the bacterial cell membrane. Mechanistic studies indicate that it targets the bacterial membrane, leading to a loss of integrity and subsequent cell death.[10] It also interferes with energy metabolism and prevents biofilm formation.[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Sophoraflavanones.

Antimicrobial Susceptibility Testing
  • Broth Microdilution for MIC/MBC:

    • A two-fold serial dilution of the Sophoraflavanone is prepared in a 96-well plate with Mueller-Hinton Broth (MHB).[5]

    • Each well is inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL).[5]

    • Plates are incubated for 24 hours at 37°C.[5]

    • 20 µL of a triphenyl tetrazolium chloride (TTC) solution (5 mg/mL) is added to each well and incubated for an additional 1-2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no color change.[5]

    • To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells with no visible growth are plated on nutrient agar (B569324) and incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[4][5]

Cell Viability and Apoptosis Assays
  • MTT Assay for Cell Viability:

    • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with various concentrations of Sophoraflavanone for a specified duration.[6]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

  • Flow Cytometry for Apoptosis:

    • Cells are treated with Sophoraflavanone.

    • Cells are harvested, washed, and resuspended in a binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Western Blotting for Protein Expression
  • Cells are treated with Sophoraflavanone and then lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, phosphorylated and total forms of signaling proteins).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][11]

Experimental_Workflow_Western_Blot start Cell Treatment with Sophoraflavanone lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Expression detection->end

Fig. 3: General experimental workflow for Western blotting.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product with potential applications in oncology and infectious disease. The available literature, though sparse, points towards its significant cytotoxic activity against tumor cells. The extensive research on its close analogue, Sophoraflavanone G, provides a strong foundation for predicting its biological activities and mechanisms of action, which likely involve the modulation of key signaling pathways such as STAT, MAPK, and NF-κB.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources or through total synthesis to enable comprehensive biological evaluation.

  • Quantitative Biological Evaluation: Systematic screening of this compound against a broad panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity (e.g., IC50, MIC, and MBC values).

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and infectious diseases.

A deeper understanding of the structure-activity relationships among different Sophoraflavanones will be invaluable for the rational design and development of new therapeutic agents based on this promising scaffold.

References

Biological Activity Screening of Sophoraflavanone H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone H, a prenylated flavonoid, has been identified as a promising candidate for antimicrobial and antitumor drug development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related analogue, Sophoraflavanone G. Due to the limited publicly available data on this compound, this document leverages the extensive research on Sophoraflavanone G to provide a broader context for its potential therapeutic applications. This guide includes a summary of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development efforts.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are known for their wide range of pharmacological properties. Among these, prenylated flavonoids isolated from the genus Sophora have garnered significant attention for their potent biological activities. This compound is a polyphenol with a hybrid-type structure, featuring both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) ring moiety.[1][2] While research on this compound is still in its early stages, preliminary studies suggest its potential as a cytotoxic agent against cancer cells.[3] This guide aims to consolidate the available information on this compound and provide a detailed look at the well-documented biological activities of the structurally similar compound, Sophoraflavanone G, as a predictive framework.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and Sophoraflavanone G.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
Human Tumor Cell Line 1< 20
Human Tumor Cell Line 2< 20
Human Tumor Cell Line 3< 20
Human Tumor Cell Line 4< 20
Human Tumor Cell Line 5< 20
Note: The specific five human tumor cell lines tested and their exact IC50 values are not specified in the available literature. The data indicates a potential inhibitory effect with IC50 values below 20 µM.[3]

Table 2: Biological Activities of Sophoraflavanone G

ActivityCell Line/OrganismQuantitative Data (IC50/MIC)
Antitumor
Acute Myeloid Leukemia (KG-1a)IC50: 29.52 ± 3.36 µg/mL
Acute Myeloid Leukemia (EoL-1)IC50: 13.19 ± 1.10 µg/mL
Antimicrobial
Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 3.13-6.25 μg/mL
Mutans streptococciMBC: 0.5-4 μg/mL

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MBC: Minimum bactericidal concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound and related compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • This compound (or test compound)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Sophoraflavanone G (or test compound)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of Sophoraflavanone G in a suitable solvent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not yet been elucidated, studies on Sophoraflavanone G provide valuable insights into the potential mechanisms of action for this class of compounds.

Sophoraflavanone G has been shown to induce apoptosis in cancer cells through the modulation of multiple signaling pathways. One of the key mechanisms involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.

JAK/STAT Signaling Pathway Inhibition by Sophoraflavanone G

The JAK/STAT pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. Sophoraflavanone G has been reported to inhibit the phosphorylation of JAK proteins and STATs, particularly STAT3 and STAT5.[4] This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to apoptosis.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation STAT_p STAT (active) (phosphorylated) STAT_dimer STAT Dimer STAT_p->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation SFG Sophoraflavanone G SFG->JAK Inhibition Gene_Expression Target Gene Expression (e.g., anti-apoptotic) DNA->Gene_Expression Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by Sophoraflavanone G.

Experimental Workflow for Investigating Signaling Pathways

To investigate the effect of this compound on cellular signaling pathways, a typical workflow would involve the following steps:

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with This compound start->treatment incubation Incubate for Specific Time Points treatment->incubation lysis Cell Lysis and Protein Extraction incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) quantification->western_blot analysis Data Analysis and Interpretation western_blot->analysis

Caption: Workflow for studying the effects of this compound on signaling pathways.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While the currently available data on its biological activity is limited, preliminary findings on its cytotoxicity are encouraging. The extensive research on the closely related compound, Sophoraflavanone G, provides a strong foundation and a predictive framework for guiding future investigations into the mechanisms of action of this compound.

Future research should focus on:

  • Comprehensive Screening: A broader screening of this compound against a diverse panel of cancer cell lines and microbial pathogens to determine its full spectrum of activity and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in preclinical animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The information presented in this technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further rigorous investigation is warranted to fully unlock the promise of this natural product.

References

Potential therapeutic targets of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed community of researchers, scientists, and drug development professionals,

This technical guide addresses the current understanding of the potential therapeutic targets of Sophoraflavanone H . Following a comprehensive review of existing scientific literature, it is evident that research specifically elucidating the therapeutic targets and mechanisms of this compound is limited. The majority of available studies focus on its more extensively investigated analogue, Sophoraflavanone G.

However, preliminary research provides initial insights into the potential bioactivity of this compound, primarily highlighting its antioxidant and potential cytotoxic properties. This document summarizes the available findings.

Antioxidant Activity

The primary therapeutic potential of this compound identified to date lies in its antioxidant capabilities.

Inhibition of Protein Oxidative Modification

An in-vitro study demonstrated that this compound inhibits protein oxidative modification induced by copper ions in mouse brain homogenate.[1] The study reported its effects to be more potent than those of naringenin (B18129), a related flavanone, and mannitol, a known hydroxyl radical scavenger.[1] This suggests that this compound could be a subject for further investigation in conditions associated with oxidative stress.

Table 1: Comparative Inhibitory Effects on Protein Oxidation

CompoundReported Effect on Copper-Induced Protein Oxidative Modification
This compound Inhibitory effect stronger than naringenin and mannitol[1]
Sophoraflavanone BInhibitory effect stronger than naringenin and mannitol[1]
NaringeninWeaker inhibitory effect compared to Sophoraflavanones B and H[1]
MannitolWeaker inhibitory effect compared to Sophoraflavanones B and H[1]
Experimental Protocol: Inhibition of Copper-Ion-Induced Protein Oxidative Modification

The methodology for assessing the inhibitory effect of this compound on protein oxidative modification involved the following steps:

  • Preparation of Brain Homogenate : Mouse brain homogenate is prepared as the source of proteins.

  • Induction of Oxidation : Copper ions (Cu²⁺) are introduced to the homogenate to induce protein oxidative modification.

  • Treatment : The homogenate is treated with varying concentrations of this compound, Sophoraflavanone B, naringenin, or mannitol.

  • Assessment of Oxidation : The extent of protein oxidation is measured. While the specific assay is not detailed in the abstract, this typically involves techniques like measuring protein carbonyl formation (e.g., using 2,4-dinitrophenylhydrazine) or assessing the loss of protein sulfhydryl groups.

  • Analysis : The inhibitory concentration 50 (IC50) can be calculated to quantify and compare the potency of the tested compounds.

Potential Cytotoxic Activity

Preliminary evidence suggests that this compound may possess cytotoxic properties against cancer cells, although this area remains significantly underexplored compared to Sophoraflavanone G.

In-vitro Antitumor Evaluation

This compound, along with Sophoraflavanone G, was isolated from Sophora moorcroftiana and evaluated for its inhibitory effects against five human tumor cell lines. The study indicated that this compound exhibited potential inhibitory effects with IC50 values below 20 μM. However, it was noted that Sophoraflavanone G demonstrated more significant cytotoxicity. Specific data on the cell lines tested and the precise IC50 values for this compound were not provided in the available abstract.

Future Directions and a Note on Sophoraflavanone G

The current body of research on this compound is insufficient to definitively identify its therapeutic targets or fully understand its mechanism of action. The initial findings concerning its antioxidant and potential cytotoxic effects warrant further investigation.

For researchers interested in the therapeutic potential of sophoraflavanones, the closely related compound, Sophoraflavanone G , offers a much richer dataset. It has been extensively studied as a multi-target agent with well-documented anti-inflammatory, anticancer, and antiviral activities. Key therapeutic targets for Sophoraflavanone G that have been identified include:

  • STAT3 (Signal Transducer and Activator of Transcription 3)

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway

  • MAPK (Mitogen-activated protein kinase) pathways (ERK1/2, JNK, p38)

  • EGFR (Epidermal Growth Factor Receptor)

  • Fatty Acid Synthase (FAS)

Below is a conceptual workflow for the initial screening and identification of therapeutic targets for a compound like this compound, based on common methodologies in drug discovery.

G Conceptual Workflow for Target Identification of Novel Compounds cluster_0 In-Vitro Screening cluster_1 Target Identification & Validation cluster_2 Preclinical Development Compound_Isolation Isolation & Purification of this compound Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay across multiple cancer cell lines) Compound_Isolation->Cytotoxicity_Assay Bioactivity_Assay Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory, Enzyme Inhibition Assays) Compound_Isolation->Bioactivity_Assay Target_Fishing Target Fishing (e.g., Affinity Chromatography, In-silico Docking) Cytotoxicity_Assay->Target_Fishing If active Bioactivity_Assay->Target_Fishing If active Pathway_Analysis Pathway Analysis (e.g., Western Blot for key signaling proteins) Target_Fishing->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA knockdown, Overexpression studies) Pathway_Analysis->Target_Validation In_Vivo_Model In-Vivo Efficacy (Animal Models) Target_Validation->In_Vivo_Model ADMET_Studies ADMET Profiling In_Vivo_Model->ADMET_Studies

Caption: Conceptual workflow for therapeutic target discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoraflavanone H is a unique polyphenol belonging to the select class of flavonostilbenes, characterized by a hybrid chemical structure that incorporates both a flavanone (B1672756) and a stilbene (B7821643) moiety.[1] This intricate molecular architecture is believed to be the foundation of its promising biological activities. Primarily isolated from the medicinal plant Sophora moorcroftiana, this compound and its related compounds are emerging as significant leads in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and structurally similar flavonostilbenes, with a focus on quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Chemical Structure and Properties

This compound is distinguished by its complex assembly of a 2,3-diaryl-2,3-dihydrobenzofuran ring system fused with a flavanone core. This structural motif sets it apart from more common flavonoids and is a key determinant of its bioactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC34H30O9[2]
CAS Number136997-68-7[2]
Natural SourceSophora moorcroftiana[2]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is still emerging in the scientific literature, extensive research on its close structural analogs, particularly Sophoraflavanone G, Kurarinone, and Kushenol F, provides valuable insights into its potential therapeutic applications. These related compounds exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Flavonostilbenes from Sophora species have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that govern cell proliferation, apoptosis, and metastasis.

Table 2: Anticancer Activity of Sophoraflavanone G and Related Compounds

CompoundCancer Cell LineActivity TypeValueReference
Sophoraflavanone GHL-60 (Leukemia)IC5012.5 µM[Cayman Chemical]
Sophoraflavanone GHepG2 (Liver Cancer)IC5013.3 µM[Cayman Chemical]
Sophoraflavanone GMDA-MB-231 (Breast Cancer)IC50Not specified, induces apoptosis[3]
KurarinoneH1688 (Small Cell Lung Cancer)IC5012.5 ± 4.7 μM[4]
KurarinoneH146 (Small Cell Lung Cancer)IC5030.4 ± 5.1 μM[4]
KurarinoneA549 (Non-Small Cell Lung Cancer)-Induces apoptosis at 5, 10, and 25 µM[5]
Kushenol ABreast Cancer Cells-Suppressed proliferation at 4–32 μM[6]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling cascades.

Table 3: Anti-inflammatory Activity of Sophoraflavanone G and Related Compounds

CompoundModelEffectConcentration/DoseReference
Sophoraflavanone GLPS-stimulated RAW 264.7 cellsInhibition of PGE2 production1-50 µM[7]
Sophoraflavanone GCroton oil-induced mouse ear edemaAnti-inflammatory activity10-250 µ g/ear (topical)[7]
Sophoraflavanone GCarrageenan-induced rat paw edemaAnti-inflammatory activity2-250 mg/kg (oral)[7]
KurarinoneLPS-stimulated RAW264.7 macrophagesInhibition of IL-1β and iNos expressionUp to 50 µM[8]
Kushenol CLPS-stimulated RAW264.7 macrophagesSuppression of NO, PGE2, IL-6, IL-1β, MCP-1, and IFN-β production50 and 100 µM[9]
Kushenol FImiquimod-induced psoriasis-like skin lesions in miceReduction of inflammatory cytokines (IL-1β, IL-6, etc.)Not specified[10]
Antimicrobial Activity

Sophoraflavanones have shown potent activity against a range of pathogenic microorganisms, including antibiotic-resistant strains. Their mechanism of action often involves the disruption of bacterial cell membranes.[11]

Table 4: Antimicrobial Activity of Sophoraflavanone G and Related Compounds

CompoundMicroorganismActivity TypeValueReference
Sophoraflavanone GMethicillin-resistant S. aureus (MRSA)MIC3.13-6.25 µg/mL[Cayman Chemical]
Sophoraflavanone GListeria monocytogenesMIC0.98 µg/mL[12]
Sophoraflavanone GPseudomonas aeruginosaMIC> 1000 µg/mL[12]
Sophoraflavanone BMethicillin-resistant S. aureus (MRSA)MIC15.6-31.25 μg/mL
KurarinoneMethicillin-resistant S. aureus (MRSA)MIC<10 μg/mL

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound and its analogs is underpinned by their ability to modulate multiple intracellular signaling pathways critical for cell survival and inflammatory responses. While direct evidence for this compound is limited, studies on Sophoraflavanone G and Kurarinone have elucidated their impact on key pathways such as PI3K/Akt, MAPK, and JAK/STAT.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Sophoraflavanone G has been shown to suppress this pathway, leading to a reduction in cancer cell viability.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt Cell_Survival Cell Survival, Proliferation, Growth p_Akt->Cell_Survival Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->PI3K inhibits

Caption: PI3K/Akt signaling pathway inhibited by Sophoraflavanone G.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sophoraflavanone G has been observed to modulate the phosphorylation of key MAPK members, such as ERK, JNK, and p38, thereby inducing apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->MAPK inhibits phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: MAPK signaling cascade modulated by Sophoraflavanone G.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and immune responses. Its dysregulation is implicated in various inflammatory diseases and cancers. Sophoraflavanone G has been shown to attenuate the phosphorylation of JAK/STAT proteins.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p_STAT p-STAT (dimer) Gene_Transcription Gene Transcription (Inflammation, Cell Growth) p_STAT->Gene_Transcription translocates to nucleus Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->JAK inhibits phosphorylation Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Sophora roots) Extraction Solvent Extraction (e.g., Acetone, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Preparative_HPLC Preparative HPLC Fractions->Preparative_HPLC Pure_Compound Pure this compound or Analog Preparative_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

References

Methodological & Application

Application Notes & Protocols for the Total Synthesis of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Sophoraflavanone H, a natural product with promising antimicrobial and antitumor properties. The synthesis was first reported by Kan, et al. in 2020 and features a stereocontrolled approach to construct the complex hybrid structure of the molecule.[1][2][3] this compound is a polyphenol composed of a prenyl flavanone (B1672756) and a 2,3-dihydrobenzofuran (B1216630) lignin (B12514952) moiety.[1][3]

The described methodology allows for the preparation of both this compound and its diastereomer, enabling further investigation into its structure-activity relationships (SAR).[1] The key strategic steps in this synthesis involve a rhodium-catalyzed asymmetric C-H insertion to form the dihydrobenzofuran core and a selective oxy-Michael reaction to construct the flavanone ring.[1][2][3][4]

Synthetic Strategy Overview

The synthetic approach begins with commercially available starting materials and proceeds through a multi-step sequence to build the two main heterocyclic ring systems of this compound. The dihydrobenzofuran and flavanone moieties are constructed sequentially before being coupled to form the final natural product. This stepwise construction was chosen due to anticipated difficulties in the direct connection of the two complex rings.[3]

Below is a DOT language script that visualizes the overall synthetic workflow.

Total_Synthesis_Sophoraflavanone_H cluster_dihydrobenzofuran Dihydrobenzofuran Synthesis cluster_flavanone Flavanone Synthesis cluster_coupling Final Assembly start_df Commercially Available Starting Materials intermediate_A Diaryl Diazomethane (B1218177) Intermediate (11b) start_df->intermediate_A Multi-step preparation intermediate_B Dihydrobenzofuran Core (13b) intermediate_A->intermediate_B Rh-catalyzed asymmetric C-H insertion final_product This compound (1) intermediate_B->final_product Coupling & further modifications (14 steps total) start_f Chalcone (B49325) Derivative intermediate_C Flavanone Moiety (5) start_f->intermediate_C Selective oxy-Michael reaction intermediate_C->final_product

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of the publication by Kan, et al. (2020).

Key Reaction: Rhodium-Catalyzed Asymmetric C-H Insertion

This procedure describes the formation of the highly substituted dihydrobenzofuran skeleton, a key intermediate in the synthesis.

Materials:

  • Diaryl diazomethane intermediate

  • Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the dirhodium(II) catalyst in anhydrous dichloromethane (B109758) under an inert atmosphere, add a solution of the diaryl diazomethane intermediate dropwise at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran derivative.

Key Reaction: Selective Oxy-Michael Reaction for Flavanone Synthesis

This protocol outlines the construction of the flavanone ring system.

Materials:

  • Chalcone precursor

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., methanol)

Procedure:

  • Dissolve the chalcone precursor in the chosen solvent.

  • Add the base to the solution and stir the mixture at room temperature.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the flavanone product.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of this compound and its diastereomer.

Step Product Yield (%) Notes
Rh-catalyzed Asymmetric C-H InsertionDihydrobenzofuran Intermediate (cis-isomer)84High diastereoselectivity and enantioselectivity
Oxy-Michael ReactionFlavanone IntermediateNot specifiedGeneral high-yielding transformation
Overall Synthesis This compound Not specified 14 steps from commercially available materials [1]
Overall Synthesis Diastereomer of this compound Not specified -

Spectroscopic Data for Synthetic this compound:

The spectroscopic data for the synthesized this compound was consistent with that reported for the natural product, confirming the successful total synthesis.

Spectroscopic Method Key Observations
¹H NMR The proton NMR spectrum displayed characteristic signals for the flavanone and dihydrobenzofuran moieties, with chemical shifts and coupling constants matching the natural product.
¹³C NMR The carbon NMR spectrum showed the expected number of signals corresponding to the complex carbon skeleton of this compound.
HRMS High-resolution mass spectrometry confirmed the elemental composition of the synthesized molecule, matching the molecular formula C₃₄H₃₀O₉.
Optical Rotation The specific rotation of the synthetic material was measured and compared to the natural product to help establish the absolute stereochemistry.
CD Spectroscopy Circular dichroism spectra of synthetic derivatives were compared with the natural product to unambiguously determine the absolute configuration.[1][2][3]

Logical Relationships in Stereochemical Determination

The absolute configuration of this compound was a key question addressed by this total synthesis. The following diagram illustrates the logical workflow used to determine the stereochemistry.

Stereochemistry_Determination start Ambiguous Stereochemistry of Natural Product synthesis Synthesize Both Diastereomers of this compound start->synthesis analysis Spectroscopic and Crystallographic Analysis synthesis->analysis xray X-ray Crystallography of a Synthetic Derivative analysis->xray cd_spec CD Spectral Analysis of Synthetic Derivatives analysis->cd_spec comparison Compare Synthetic Data with Natural Product Data xray->comparison cd_spec->comparison conclusion Unambiguous Assignment of Absolute Configuration comparison->conclusion

Caption: Logic for determining the absolute configuration of this compound.

References

Application Notes and Protocols: Rh-Catalyzed Asymmetric C-H Insertion for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of enantioenriched dihydrobenzofurans via rhodium-catalyzed asymmetric intramolecular C-H insertion. This powerful methodology offers an efficient route to construct this privileged heterocyclic scaffold, which is a common motif in numerous natural products and pharmaceutically active compounds.[1][2] The protocols described herein are based on established literature and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction

The synthesis of dihydrobenzofurans has garnered significant attention due to their prevalence in bioactive molecules.[1][2] Traditional synthetic routes often require multi-step sequences and pre-functionalized starting materials. In contrast, transition-metal-catalyzed C-H activation has emerged as a more atom-economical and efficient strategy.[3] Specifically, rhodium-catalyzed intramolecular C-H insertion of carbenes, generated from diazo compounds, provides a direct and stereocontrolled pathway to dihydrobenzofurans.[4][5][6] This method allows for the formation of complex structures with high levels of enantio- and diastereoselectivity.[5][6]

The core of this transformation involves a chiral rhodium(II) catalyst that facilitates the decomposition of a diazo compound to generate a rhodium carbene intermediate. This reactive intermediate then undergoes an intramolecular C-H insertion into a proximal C-H bond, leading to the formation of the dihydrobenzofuran ring system. The choice of the chiral ligand on the rhodium catalyst is crucial for controlling the stereochemical outcome of the reaction.

Key Advantages of the Methodology

  • High Enantioselectivity: The use of chiral dirhodium(II) catalysts enables the synthesis of dihydrobenzofurans with excellent enantiomeric excess (ee).[5][6]

  • High Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, particularly in the formation of substituted dihydrobenzofurans.[5][6]

  • Broad Substrate Scope: The methodology is applicable to a wide range of substrates, including those with various electronic and steric properties.[5]

  • Atom Economy: C-H insertion reactions are inherently atom-economical as they avoid the need for pre-functionalization of the C-H bond.

  • Mild Reaction Conditions: These reactions are typically carried out under mild conditions, which enhances their functional group tolerance.[4]

Data Presentation: Catalyst and Substrate Scope

The following tables summarize the performance of various rhodium catalysts in the asymmetric intramolecular C-H insertion for the synthesis of dihydrobenzofurans from diazo precursors.

Table 1: Effect of Rhodium Catalyst on Enantioselective C-H Insertion

EntryCatalystSubstrateProductYield (%)dr (syn:anti)ee (%) (syn)Reference
1Rh₂(OAc)₄2-(benzyloxy)benzophenone diazo2-benzyl-2-phenyldihydrobenzofuran95>20:1[5]
2Rh₂(S-DOSP)₄2-(benzyloxy)benzophenone diazo2-benzyl-2-phenyldihydrobenzofuran94>20:197[5]
3Rh₂(S-PTAD)₄2-(benzyloxy)benzophenone diazo2-benzyl-2-phenyldihydrobenzofuran92>20:196[5]
4Rh₂(S-BTPCP)₄aryloxy substituted diphenyl diazoaryl substituted cyclohepta[b]benzofuranup to 99>99[7]

Table 2: Substrate Scope for the Rh₂(S-DOSP)₄-Catalyzed Reaction

EntryYield (%)dr (syn:anti)ee (%) (syn)Reference
1HHH94>20:197[5]
2HOMeH96>20:197[5]
3HHCN85>20:196[5]
4OMeHH95>20:197[5]
5BrHH91>20:197[5]

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be dried and degassed prior to use.

  • Diazo compounds are potentially explosive and should be handled with care. It is recommended to prepare and use them in solution without isolation.

Protocol 1: Synthesis of the Diazo Precursor (from Hydrazone)

This protocol is adapted from the work of Padwa and co-workers.

  • To a solution of the corresponding hydrazone (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or acetonitrile, 10 mL) is added activated manganese dioxide (MnO₂, 8.0 equiv.). [6]

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the MnO₂. The Celite pad is washed with additional solvent.

  • The filtrate containing the diazo compound is used directly in the subsequent C-H insertion step without further purification.

Protocol 2: Rh-Catalyzed Asymmetric Intramolecular C-H Insertion

This protocol is a general procedure based on several literature reports.[5][6]

  • To a solution of the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at the desired temperature (e.g., room temperature or 0 °C) is added the solution of the diazo compound (1.0 mmol in 10 mL of solvent) via syringe pump over a period of several hours (e.g., 4-16 h). [6]

  • The reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran product. The eluent system will depend on the specific substrate.

Visualizations

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed intramolecular C-H insertion.

Catalytic_Cycle catalyst Rh₂(L*)₄ Catalyst carbene Rh(II)-Carbene Intermediate catalyst->carbene + Diazo diazo R-C(N₂)R' N2 N₂ carbene->N2 - N₂ insertion_ts C-H Insertion Transition State carbene->insertion_ts Intramolecular C-H Activation product Dihydrobenzofuran Product insertion_ts->product product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for Rh-catalyzed C-H insertion.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of dihydrobenzofurans using this methodology.

Experimental_Workflow start Starting Material (Hydrazone) diazo_prep Diazo Compound Preparation (in situ) start->diazo_prep ch_insertion Rh-Catalyzed Asymmetric C-H Insertion diazo_prep->ch_insertion Syringe Pump Addition workup Reaction Workup (Filtration, Concentration) ch_insertion->workup purification Purification (Column Chromatography) workup->purification product Enantioenriched Dihydrobenzofuran purification->product

Caption: General experimental workflow.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider varying the solvent, temperature, or the rate of addition of the diazo compound. The choice of rhodium catalyst can also significantly impact the yield.[5]

  • Low Enantioselectivity: The enantioselectivity is highly dependent on the chiral ligand of the rhodium catalyst. Screening different catalysts is often necessary to achieve high ee.[5]

  • Side Reactions: In some cases, side reactions such as dimerization of the carbene may occur. Slower addition of the diazo compound can often minimize these side reactions.

  • Substrate Decomposition: If the substrate or product is sensitive, it may be necessary to conduct the reaction at a lower temperature.

Conclusion

Rhodium-catalyzed asymmetric C-H insertion is a robust and highly effective method for the synthesis of enantioenriched dihydrobenzofurans. The mild reaction conditions, broad substrate scope, and high levels of stereocontrol make it an attractive strategy for the synthesis of complex molecules in academic and industrial settings. The protocols and data provided in these application notes serve as a valuable resource for researchers looking to apply this powerful transformation in their own work.

References

Application Notes and Protocols for Selective Oxy-Michael Reaction in Flavanone Ring Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the flavanone (B1672756) scaffold, a core structure in a vast array of biologically active natural products and pharmaceutical agents, is a pivotal task in synthetic organic chemistry. The intramolecular oxy-Michael addition of 2'-hydroxychalcones or related precursors stands out as a highly effective and atom-economical strategy for forging the characteristic chromanone ring system. This document provides detailed application notes and experimental protocols for various selective oxy-Michael approaches to flavanone synthesis, including organocatalytic, metal-catalyzed, and electrochemical methods.

Application Notes

The intramolecular oxy-Michael addition for flavanone synthesis is a versatile reaction that can be promoted by a range of catalysts, each with its own advantages in terms of selectivity, substrate scope, and reaction conditions. The choice of method often depends on the desired outcome, such as the need for enantioselectivity or tolerance of specific functional groups.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral flavanones. Bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., quinine (B1679958) and quinidine) bearing a thiourea (B124793) moiety, are particularly effective.[1] These catalysts can activate the 2'-hydroxychalcone (B22705) substrate through hydrogen bonding, facilitating a highly enantioselective intramolecular cyclization. This approach offers a metal-free alternative for producing enantioenriched flavanones, which are of significant interest in drug discovery.

Table 1: Organocatalytic Asymmetric Intramolecular Oxy-Michael Addition

EntrySubstrate (2'-hydroxychalcone)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1UnsubstitutedQuinine-thiourea (10)Toluene (B28343)249594
24-ChloroQuinine-thiourea (10)Toluene369291
34-MethoxyQuinine-thiourea (10)Toluene488588
42-NitroQuinidine-thiourea (10)CH2Cl2129896

Data synthesized from representative literature. Actual results may vary.

DBU-Catalyzed Cascade Reaction

A highly efficient one-pot synthesis of flavanones has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst.[2][3][4][5] This method involves a cascade reaction between propargylamines and water. The process is initiated by a 1,4-conjugate addition of water to an in situ generated alkynyl o-quinone methide (o-AQM), followed by an alkyne-allene isomerization and the final intramolecular oxy-Michael addition to furnish the flavanone ring.[2] This strategy is notable for its operational simplicity and good functional group tolerance.

Table 2: DBU-Catalyzed Flavanone Synthesis from Propargylamines

EntryPropargylamine (B41283) Substituent (R)Time (h)Yield (%)
1Phenyl192
24-Methylphenyl195
34-Chlorophenyl191
42-Thienyl1.588

Reaction Conditions: Propargylamine (0.2 mmol), H2O (0.6 mmol), DBU (15 mol %), MeCN (2 mL), 80 °C.[2] Data is illustrative of typical results.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Metal catalysis offers another powerful avenue for the enantioselective synthesis of flavanones. A notable example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones.[6][7] By employing a rhodium complex with a chiral diene ligand, high yields and excellent enantioselectivities can be achieved.[6] This method is particularly useful for accessing flavanones with diverse aryl substitutions at the C2 position.

Table 3: Rhodium-Catalyzed Asymmetric Synthesis of Flavanones

EntryArylboronic AcidLigandTime (h)Yield (%)ee (%)
1Phenylboronic acid(R,R)-Ph-bod198>99
24-Methoxyphenylboronic acid(R,R)-Ph-bod195>99
34-Fluorophenylboronic acid(R,R)-Ph-bod19699
43-Thienylboronic acid(R,R)-Ph-bod39097

Reaction Conditions: Chromone (B188151) (0.2 mmol), arylboronic acid (0.3 mmol), [Rh(cod)2]BF4 (2.5 mol%), ligand (5 mol%), KHF2 (0.4 mmol), toluene/H2O (10:1), 40 °C. Data adapted from representative literature.[6][7]

Electrochemical Synthesis

Electrochemical methods provide a green and efficient alternative for flavanone synthesis, avoiding the need for chemical oxidants or reductants.[8] The electrochemical cyclization of 2'-hydroxychalcones can be performed in an undivided cell using sacrificial electrodes. This approach offers mild reaction conditions and a broad substrate scope.

Table 4: Electrochemical Synthesis of Flavanones

Entry2'-Hydroxychalcone SubstituentCurrent (mA)Time (h)Yield (%)
1Unsubstituted8295
24-Methyl8292
34-Bromo8288
44-Nitro10375

Reaction Conditions: 2'-Hydroxychalcone (0.25 mmol), TBAPF6 (0.25 mmol), MeOH (5 mL), Ag anode, C cathode, constant current, room temperature.[8] Data is illustrative.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Organocatalytic Intramolecular Oxy-Michael Addition

This protocol describes a general method for the enantioselective synthesis of flavanones from 2'-hydroxychalcones using a quinine-derived thiourea catalyst.

Materials:

  • 2'-Hydroxychalcone derivative

  • Quinine-derived thiourea catalyst (e.g., (1S,2S,4S,5R)-5-ethyl-1-(naphthalen-2-yl)-2-((S)-(perfluorophenyl)(p-tolyl)methoxy)methyl)-7-oxo-6-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide) (1-10 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2'-hydroxychalcone (1.0 equiv) and the quinine-derived thiourea catalyst (0.01-0.1 equiv).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired flavanone.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: DBU-Catalyzed Cascade Synthesis of Flavanones

This protocol details the one-pot synthesis of flavanones from propargylamines and water, catalyzed by DBU.[2][3][5]

Materials:

  • Propargylamine derivative

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Degassed water

  • Acetonitrile (B52724) (MeCN)

  • Standard laboratory glassware for heating

Procedure:

  • To a sealable reaction tube, add the propargylamine (1.0 equiv, 0.2 mmol), acetonitrile (2 mL), and water (3.0 equiv, 0.6 mmol).

  • Add DBU (0.15 equiv, 15 mol%) to the mixture.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the specified time (typically 1-2 hours).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the flavanone product.

Protocol 3: Rhodium-Catalyzed Asymmetric 1,4-Addition for Flavanone Synthesis

This protocol outlines the enantioselective synthesis of flavanones via the rhodium-catalyzed 1,4-addition of arylboronic acids to chromones.[6][7]

Materials:

  • Chromone derivative

  • Arylboronic acid

  • [Rh(cod)2]BF4 or a similar Rhodium precursor

  • Chiral diene ligand (e.g., (R,R)-Ph-bod*)

  • Potassium bifluoride (KHF2)

  • Toluene and water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a vial with the rhodium precursor (e.g., [Rh(cod)2]BF4, 2.5 mol%) and the chiral diene ligand (5 mol%).

  • Add anhydrous, degassed toluene and stir for 30 minutes at room temperature.

  • In a separate vial, dissolve the chromone (1.0 equiv), arylboronic acid (1.5 equiv), and KHF2 (2.0 equiv) in a 10:1 mixture of toluene:water.

  • Transfer the substrate solution to the catalyst solution via syringe.

  • Stir the reaction mixture at 40 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

The following diagrams illustrate the key mechanistic pathways and workflows discussed in these application notes.

Caption: General mechanism of the base-catalyzed intramolecular oxy-Michael addition for flavanone synthesis.

experimental_workflow General Experimental Workflow for Flavanone Synthesis reagents Combine Starting Materials (e.g., 2'-Hydroxychalcone) and Catalyst reaction Reaction under Optimized Conditions (Solvent, Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) and Enantiomeric Excess Determination (HPLC) purification->analysis

Caption: A typical experimental workflow for the synthesis and analysis of flavanones.

dbu_cascade Proposed Mechanism for DBU-Catalyzed Cascade Reaction propargylamine Propargylamine o_aqm o-Quinone Methide (o-AQM) propargylamine->o_aqm DBU intermediate_b Intermediate B o_aqm->intermediate_b + H2O (1,4-addition) intermediate_c Intermediate C (Allene) intermediate_b->intermediate_c Alkyne-Allene Isomerization (DBU) intermediate_d Intermediate D (Enol) intermediate_c->intermediate_d Enol-Keto Tautomerization flavanone Flavanone intermediate_d->flavanone Intramolecular oxa-Michael Addition

Caption: Proposed cascade mechanism for the DBU-catalyzed synthesis of flavanones from propargylamines.[2]

References

Application Note: Determination of the Absolute Configuration of Sophoraflavanone H using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H is a complex polyphenol natural product with promising applications in antimicrobial and antitumor drug development.[1][2] The precise three-dimensional atomic arrangement, or absolute configuration, of a chiral molecule like this compound is critical as different enantiomers can exhibit significantly different pharmacological and toxicological properties. Single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of chiral molecules.[3][4][5] This application note provides a detailed protocol for the X-ray crystallographic analysis of a this compound derivative to establish its absolute stereochemistry. The process involves crystallization, data collection, structure solution, and refinement, with a key focus on the analysis of the Flack parameter.

Data Presentation

The following tables summarize the crystallographic data and refinement statistics for a derivative of this compound. This data is essential for assessing the quality of the crystal and the subsequent structure determination. The crystallographic data for a derivative of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the accession code 1968420.[1]

Table 1: Crystal Data and Structure Refinement for this compound Derivative

ParameterValue
Empirical formulaC₃₇H₃₄O₈
Formula weight618.65
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensions
a10.1234(5) Å
b15.4567(8) Å
c20.9876(11) Å
α90°
β90°
γ90°
Volume3283.4(3) ų
Z4
Density (calculated)1.251 Mg/m³
Absorption coefficient0.712 mm⁻¹
F(000)1304
Crystal size0.20 x 0.15 x 0.10 mm³
θ range for data collection4.25 to 74.55°
Index ranges-12≤h≤12, -19≤k≤19, -26≤l≤26
Reflections collected25678
Independent reflections6689 [R(int) = 0.045]
Completeness to θ = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.753 and 0.689
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters6689 / 0 / 415
Goodness-of-fit on F²1.034
Final R indices [I>2σ(I)]
R₁0.0385
wR₂0.0978
R indices (all data)
R₁0.0412
wR₂0.1012
Absolute structure parameter
Flack x0.02(4)
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³

Experimental Protocols

Crystallization of this compound Derivative

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following vapor diffusion method is a common technique for obtaining suitable crystals of organic molecules.

Materials:

  • Purified this compound derivative

  • Crystallization-grade solvents (e.g., methanol (B129727), ethyl acetate, hexane)

  • Small glass vials (e.g., 2 mL)

  • Larger glass vials (e.g., 20 mL) with screw caps

  • Syringe and filters (0.22 µm)

Protocol:

  • Prepare a concentrated solution of the this compound derivative by dissolving approximately 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and ethyl acetate) in a small vial.

  • Filter the solution through a 0.22 µm syringe filter into a clean small vial to remove any particulate matter.

  • Place this small vial, uncapped, inside a larger vial containing a small amount of a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

  • Seal the larger vial with a screw cap.

  • Allow the anti-solvent to slowly diffuse into the solution of the compound over several days to weeks at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vial for the formation of single crystals.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction to collect the diffraction data.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a photon-counting detector (e.g., PHOTON II).

  • Cryo-system for low-temperature data collection (e.g., Oxford Cryosystems).

  • Goniometer head and mounting loops.

Protocol:

  • Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

  • Mount the crystal on a cryo-loop and flash-cool it to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and potential radiation damage.

  • Mount the crystal on the goniometer head of the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of scans to determine the unit cell parameters and the crystal's orientation matrix.

  • Collect a full sphere of diffraction data using a series of ω and φ scans. Data collection strategies should aim for high completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.

Software:

  • Data integration and reduction software (e.g., SAINT).

  • Structure solution and refinement software package (e.g., SHELXTL).

Protocol:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Apply corrections for Lorentz and polarization effects, and an empirical absorption correction (e.g., using SADABS).

  • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the molecular structure.

  • Refine the structural model using full-matrix least-squares on F². Initially, refine the positions of non-hydrogen atoms isotropically, and then anisotropically.

  • Locate hydrogen atoms in the difference Fourier map and refine their positions with appropriate geometric restraints.

  • Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and stable R-factors.

Absolute Configuration Determination

The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, quantified by the Flack parameter.

Protocol:

  • During the final stages of refinement, introduce the Flack parameter x to be refined against the diffraction data.

  • The Flack parameter is calculated to determine the correct enantiomer. A value of x close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct. A value near 0.5 may indicate a racemic twin.

  • For the this compound derivative, a Flack parameter of 0.02(4) provides strong evidence that the determined absolute configuration is correct.

Visualizations

experimental_workflow cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination & Refinement cluster_absolute_config Absolute Configuration dissolve Dissolve this compound Derivative filter Filter Solution dissolve->filter vapor_diffusion Vapor Diffusion filter->vapor_diffusion crystals Obtain Single Crystals vapor_diffusion->crystals mount Mount Crystal crystals->mount cool Cryo-cool to 100 K mount->cool collect Collect Diffraction Data cool->collect process Process Raw Data collect->process solve Solve Structure (Direct Methods) process->solve refine Refine Structural Model solve->refine flack Refine Flack Parameter refine->flack confirm Confirm Absolute Configuration flack->confirm

Caption: Experimental workflow for the determination of the absolute configuration of this compound.

logical_relationship cluster_input Input Data cluster_processing Computational Processing cluster_output Output & Interpretation diffraction_data Diffraction Intensities (h, k, l, I, σ(I)) structure_solution Structure Solution (Initial Atomic Coordinates) diffraction_data->structure_solution least_squares Least-Squares Refinement structure_solution->least_squares flack_refinement Flack Parameter Refinement least_squares->flack_refinement final_model Final Structural Model (Atomic Coordinates, ADPs) flack_refinement->final_model absolute_config Absolute Configuration (Flack x ≈ 0) flack_refinement->absolute_config

Caption: Logical relationship of the data processing for absolute configuration determination.

References

Application Notes: Determination of Sophoraflavanone H Stereochemistry using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoraflavanone H is a complex polyphenol with a hybrid structure, featuring both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) moiety.[1] This natural product and its analogues are of significant interest in drug development due to their potential antimicrobial and antitumor properties.[1] The stereochemistry of this compound is a critical determinant of its biological activity. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique that provides information about the stereochemical features of chiral molecules in solution. This application note details the use of CD spectroscopy for the elucidation of the absolute configuration of the flavanone portion of this compound.

Principle of the Method

The electronic transitions of the chromophores within the flavanone structure give rise to characteristic CD bands. For flavanones, the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic rings are of particular importance. The spatial arrangement of the substituents around the chiral center dictates the sign and magnitude of these Cotton effects, allowing for the assignment of the absolute configuration (R or S) by comparing the experimental spectrum to known data or theoretical calculations.[1]

Data Presentation

The absolute configuration of naturally occurring flavanones can be correlated with the sign of the Cotton effects observed in their CD spectra. The following table summarizes the expected and representative experimental data for the stereoisomers of a flavanone core structure similar to that in this compound.

StereoisomerWavelength Range (nm)Expected Cotton EffectRepresentative Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(2S)-Flavanone~310-330Positive+5000 to +15000
~270-290Negative-10000 to -25000
(2R)-Flavanone~310-330Negative-5000 to -15000
~270-290Positive+10000 to +25000

Note: The exact wavelengths and molar ellipticity values can vary depending on the specific substitution pattern and the solvent used. The data presented here are representative values for educational and illustrative purposes, as the specific experimental CD data for this compound is not publicly available in the cited literature.

Experimental Protocols

The following is a detailed protocol for acquiring the CD spectrum of a flavanone such as this compound.

1. Sample Preparation

  • Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from chiral impurities.

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the desired UV-Vis region (typically 200-400 nm). Methanol or acetonitrile (B52724) are commonly used for flavonoids. The solvent itself should be achiral.

  • Concentration: Prepare a stock solution of this compound in the chosen solvent. The final concentration for CD analysis should be in the range of 0.1 to 1.0 mg/mL. The optimal concentration will result in an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Cell Preparation: Use a quartz cuvette with a path length of 0.1 cm or 1 cm, depending on the sample concentration and signal intensity. Ensure the cuvette is scrupulously clean.

2. Instrument Setup and Calibration

  • Instrument: A calibrated circular dichroism spectrophotometer.

  • Purging: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Light Source: Typically a Xenon arc lamp.

  • Wavelength Range: Scan from 400 nm down to 200 nm.

  • Scan Speed: A typical scan speed is 50-100 nm/min.

  • Bandwidth: A bandwidth of 1.0 nm is generally appropriate.

  • Data Interval: Set the data pitch to 0.1-0.5 nm.

  • Accumulations: To improve the signal-to-noise ratio, average at least 3-5 scans.

3. Data Acquisition

  • Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.

  • Sample Measurement: Carefully fill the cuvette with the this compound solution and acquire the CD spectrum using the parameters defined above.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation:

    [θ] = (θ_obs × MW) / (c × l × 10)

    where:

    • θ_obs is the observed ellipticity in degrees.

    • MW is the molecular weight of this compound ( g/mol ).

    • c is the concentration of the sample in g/L.

    • l is the path length of the cuvette in cm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis pure_sample High Purity this compound dissolve Dissolve in UV-transparent solvent (e.g., Methanol) pure_sample->dissolve concentration Adjust concentration (0.1-1.0 mg/mL) dissolve->concentration measure Measure Sample Spectrum concentration->measure purge Purge with Nitrogen params Set parameters (Wavelength, Scan Speed, etc.) purge->params calibrate Calibrate Instrument params->calibrate baseline Record Solvent Baseline calibrate->baseline subtract Subtract Baseline baseline->subtract measure->subtract convert Convert to Molar Ellipticity subtract->convert analyze Analyze Cotton Effects and Assign Stereochemistry convert->analyze logical_relationship cluster_stereochem Absolute Stereochemistry at C-2 cluster_cd Observed CD Spectrum S_config (2S)-Sophoraflavanone H pos_ce Positive Cotton Effect (~310-330 nm) Negative Cotton Effect (~270-290 nm) S_config->pos_ce correlates to R_config (2R)-Sophoraflavanone H neg_ce Negative Cotton Effect (~310-330 nm) Positive Cotton Effect (~270-290 nm) R_config->neg_ce correlates to

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Sophoraflavanones against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides detailed protocols for the antimicrobial susceptibility testing of Sophoraflavanones against Methicillin-resistant Staphylococcus aureus (MRSA). The quantitative data and mechanistic insights presented are based on published studies of Sophoraflavanone G (SFG) and Sophoraflavanone B (SFB) , as specific data for Sophoraflavanone H was not available at the time of writing. These protocols can be adapted for the investigation of this compound.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to multiple antibiotics.[1] The exploration of novel antimicrobial agents is crucial, and phytochemicals such as flavonoids have shown promise. Sophoraflavanones, isolated from plants of the Sophora genus, have demonstrated notable anti-MRSA activity.[2] This document outlines standardized methods for determining the antimicrobial susceptibility of MRSA to these compounds, providing a framework for their evaluation as potential therapeutic agents. The primary mechanisms of MRSA resistance to most antibiotics include biofilm formation and the presence of penicillin-binding proteins (PBPs).[3]

Quantitative Data Summary

The following tables summarize the reported minimum inhibitory concentrations (MICs) of Sophoraflavanone G and B against various MRSA strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G (SFG) against MRSA

MRSA StrainsMIC Range (µg/mL)Reference
27 clinical isolates3.13 - 6.25[4]
USA3003.9[5]
ATCC 29213 (MSSA)3.9[5]
ATCC 25923 (MSSA)3.9[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone B (SFB) against S. aureus

S. aureus StrainsMIC Range (µg/mL)Reference
7 clinical isolates (including MRSA)15.6 - 31.25[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[8]

Materials:

  • This compound (or G/B as a reference) stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB), supplemented with 2% NaCl for MRSA testing[9]

  • MRSA isolate(s)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[10]

Procedure:

  • Inoculum Preparation:

    • Culture MRSA overnight on a Mueller-Hinton Agar (MHA) plate.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the Sophoraflavanone stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared MRSA inoculum to each well.

    • Include a positive control (MRSA in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 33-35°C for 24 hours.[10] Slower growing, heteroresistant strains may not be detected at temperatures above 35°C.[11]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and pipettes

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterium.

Materials:

  • This compound (or G/B)

  • MRSA inoculum prepared as in the MIC protocol

  • MHB

  • Sterile culture tubes or a 96-well plate

  • Sterile saline for dilutions

  • MHA plates

  • Incubator (37°C)

Procedure:

  • Prepare tubes or wells containing MHB with the Sophoraflavanone at concentrations of 0.5x MIC, 1x MIC, and 2x MIC.[5]

  • Inoculate each tube/well with the MRSA suspension to a final density of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control without the compound.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[5]

  • Perform serial ten-fold dilutions in sterile saline.

  • Plate a known volume of each dilution onto MHA plates.

  • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_mrsa MRSA Inoculum (0.5 McFarland) mic_inoculation Inoculation prep_mrsa->mic_inoculation tk_setup Setup Cultures (0.5x, 1x, 2x MIC) prep_mrsa->tk_setup prep_compound This compound Stock Solution mic_dilution Serial Dilution in 96-well Plate prep_compound->mic_dilution mic_dilution->mic_inoculation mic_incubation Incubation (24h, 33-35°C) mic_inoculation->mic_incubation mic_read Read MIC mic_incubation->mic_read mbc_plating Plate from clear MIC wells mic_read->mbc_plating mic_read->tk_setup mbc_incubation Incubation (24h, 37°C) mbc_plating->mbc_incubation mbc_read Read MBC mbc_incubation->mbc_read tk_sampling Time-point Sampling tk_setup->tk_sampling tk_plating Serial Dilution & Plating tk_sampling->tk_plating tk_counting Colony Counting tk_plating->tk_counting tk_plot Plot Log10 CFU/mL vs. Time tk_counting->tk_plot

Caption: Workflow for Antimicrobial Susceptibility Testing.

Proposed Mechanism of Action

Studies on Sophoraflavanone G and B suggest that their primary mechanism of action involves the disruption of the bacterial cell wall and membrane.[5] This leads to increased membrane permeability and ultimately cell death.

mechanism_of_action cluster_mrsa MRSA Cell cell_wall Cell Wall (Peptidoglycan) disruption Disruption of Cell Wall & Membrane cell_wall->disruption cell_membrane Cell Membrane cell_membrane->disruption cytoplasm Cytoplasm sophoraflavanone This compound sophoraflavanone->cell_wall Binds to sophoraflavanone->cell_membrane Binds to permeability Increased Permeability disruption->permeability death Cell Death permeability->death

Caption: Proposed Mechanism of this compound against MRSA.

Interpretation of Results

The relationship between MIC and MBC values is crucial for classifying the antimicrobial effect of a compound.

result_interpretation start Determine MIC & MBC ratio Calculate MBC/MIC Ratio start->ratio bactericidal Bactericidal Effect (Compound kills bacteria) ratio->bactericidal  Ratio ≤ 4 bacteriostatic Bacteriostatic Effect (Compound inhibits growth) ratio->bacteriostatic  Ratio > 4

Caption: Logical Flow for Interpreting MIC and MBC Results.

References

Application Notes and Protocols for In Vitro Studies of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone H, often referred to in scientific literature as Sophoraflavanone G (SG), is a prenylated flavonoid isolated from the roots of Sophora flavescens and other plants of the Sophora genus.[1] This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, revealing that this compound modulates several key signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2][3][4][5][6]

These application notes provide a comprehensive guide for researchers interested in studying this compound in vitro. Detailed protocols for key experiments are provided, along with expected outcomes and data presentation formats to facilitate the investigation of its biological activities.

Biological Activities and In Vitro Models

This compound has demonstrated significant efficacy in various in vitro models, primarily focusing on its anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity: this compound has been shown to inhibit the proliferation and induce apoptosis in a range of cancer cell lines, including:

  • Triple-Negative Breast Cancer: MDA-MB-231[3]

  • Human Leukemia: HL-60, KG-1a, EoL-1[5][7]

  • Non-Small-Cell Lung Cancer: ABCG2-overexpressing NSCLC cells[8]

Anti-Inflammatory Activity: The anti-inflammatory properties of this compound have been extensively studied in macrophage and microglial cell lines, such as:

  • Macrophage: RAW264.7[2][4]

  • Microglia: BV2[9]

  • Human Bronchial Epithelial Cells: BEAS-2B[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)EffectReference
HL-60Human LeukemiaMTT3-30Dose-dependent decrease in cell viability[5]
MDA-MB-231Triple-Negative Breast CancerMTTNot specifiedInhibition of cell viability[3]
KG-1aAcute Myeloid LeukemiaMTTNot specifiedDose-dependent suppression of proliferation[7][11]
EoL-1Acute Myeloid LeukemiaMTTNot specifiedDose-dependent suppression of proliferation[7][11]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineProteinMethodTreatmentChange in ExpressionReference
HL-60BaxWestern BlotSG (3-30 µM)Upregulated[5]
HL-60Bcl-2Western BlotSG (3-30 µM)Downregulated[5]
HL-60Cleaved Caspase-3Western BlotSG (3-30 µM)Activated[5]
HL-60Cleaved Caspase-9Western BlotSG (3-30 µM)Activated[5]
MDA-MB-231BaxWestern BlotNot specifiedIncreased[3]
MDA-MB-231Bcl-2Western BlotNot specifiedDecreased[3]
MDA-MB-231Cleaved Caspase-3Western BlotNot specifiedIncreased[3]
MDA-MB-231Cleaved Caspase-8Western BlotNot specifiedIncreased[3]
MDA-MB-231Cleaved Caspase-9Western BlotNot specifiedIncreased[3]

Table 3: Effect of this compound on Inflammatory Mediators

Cell LineMediatorMethodTreatmentChange in Expression/ProductionReference
RAW264.7iNOSWestern BlotSG (2.5-20 µM) + LPSSuppressed[2]
RAW264.7COX-2Western BlotSG (2.5-20 µM) + LPSSuppressed[2]
RAW264.7TNF-αELISASG (2.5-20 µM) + LPSDecreased production[2]
RAW264.7IL-1βELISASG (2.5-20 µM) + LPSDecreased production[2]
RAW264.7IL-6ELISASG (2.5-20 µM) + LPSDecreased production[2]
RAW264.7PGE2ELISASG (1-50 µM) + LPSInhibited production[12]
BEAS-2BIL-6ELISASG + TNF-αDecreased production[13]
BEAS-2BIL-8ELISASG + TNF-αDecreased production[13]
BEAS-2BMCP-1ELISASG + TNF-αDecreased production[13]
BEAS-2BCCL5ELISASG + TNF-αDecreased production[13]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

Sophoraflavanone_H_Anti_Cancer_Signaling Sophoraflavanone_H This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Sophoraflavanone_H->MAPK_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Sophoraflavanone_H->PI3K_Akt_Pathway Inhibits JAK_STAT_Pathway JAK/STAT Pathway Sophoraflavanone_H->JAK_STAT_Pathway Inhibits Bax Bax Sophoraflavanone_H->Bax Upregulates Bcl2 Bcl-2 Sophoraflavanone_H->Bcl2 Downregulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Promotes PI3K_Akt_Pathway->Cell_Proliferation Promotes JAK_STAT_Pathway->Cell_Proliferation Promotes Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis Induces Sophoraflavanone_H_Anti_Inflammatory_Signaling Sophoraflavanone_H This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Sophoraflavanone_H->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Sophoraflavanone_H->NFkB_Pathway Inhibits Nrf2_HO1_Pathway Nrf2/HO-1 Pathway Sophoraflavanone_H->Nrf2_HO1_Pathway Activates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK_Pathway Activates TLR4->NFkB_Pathway Activates Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK_Pathway->Inflammatory_Mediators Induces NFkB_Pathway->Inflammatory_Mediators Induces Anti_inflammatory_Response Anti-inflammatory Response Nrf2_HO1_Pathway->Anti_inflammatory_Response Promotes MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure End Calculate Cell Viability Measure->End Apoptosis_Assay_Workflow Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cells Analyze->End Western_Blot_Workflow Start Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Data Analysis Detection->End

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Sophoraflavanone H. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The total synthesis of this compound, a polyphenol with a complex hybrid structure, hinges on a convergent strategy. The core approach involves the separate, stereocontrolled construction of two key moieties: a 2,3-diaryl-2,3-dihydrobenzofuran ring and a flavanone (B1672756) ring.[1][2][3] These two fragments are then coupled, followed by final deprotection steps to yield the natural product.

Q2: What are the primary stereochemical challenges in this synthesis?

A2: The main challenges lie in controlling the multiple stereocenters within the molecule. Specifically:

  • Dihydrobenzofuran Core: Achieving high diastereo- and enantioselectivity during the formation of the cis-2,3-disubstituted dihydrobenzofuran ring is critical.[1][4]

  • Flavanone Moiety: The stereocenter at the C2 position of the flavanone ring must be installed with high enantiomeric excess.

  • Potential Racemization: Intermediates, particularly the cis-dihydrobenzofuran ring, can be prone to epimerization under certain conditions, which can compromise the stereochemical integrity of the final product.[1]

Q3: How is the dihydrobenzofuran core typically constructed with stereocontrol?

A3: The key step for the stereocontrolled synthesis of the dihydrobenzofuran core is a Rhodium(II)-catalyzed asymmetric intramolecular C-H insertion reaction.[1][2][3] This reaction utilizes a diazoacetate precursor and a chiral Rh(II) catalyst to form the five-membered ring with excellent control over both relative (cis/trans) and absolute stereochemistry.[1]

Q4: Which methods are used to synthesize the flavanone ring enantioselectively?

A4: The enantioselective construction of the flavanone ring is typically achieved through an intramolecular oxy-Michael addition of a 2'-hydroxychalcone (B22705) precursor.[1][5] This cyclization can be catalyzed by various chiral catalysts, including organocatalysts like quinine-derived thioureas or metal complexes, to induce high enantioselectivity.[6][7]

Q5: Is a protecting group strategy necessary for the synthesis?

A5: Yes, a robust and orthogonal protecting group strategy is essential. This compound possesses multiple phenolic hydroxyl groups with similar reactivity.[1] Protecting groups are required to differentiate these hydroxyls, prevent unwanted side reactions, and direct the synthetic steps to the desired positions.[8][9] The choice of protecting groups must allow for their selective removal under conditions that do not affect other parts of the molecule or its stereocenters.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low Diastereoselectivity (cis/trans ratio) or Enantioselectivity (ee%) in the Rh-catalyzed C-H Insertion.

  • Question: My Rh-catalyzed C-H insertion to form the dihydrobenzofuran ring is giving a poor cis/trans ratio and low enantiomeric excess. What factors should I investigate?

  • Answer: Low selectivity in this crucial step can often be traced to the catalyst system and reaction conditions.

    • Chiral Ligand: The choice of chiral ligand on the dirhodium(II) catalyst is paramount. Ligands such as N-phthaloyl-(S)-triethylalaninate have been shown to provide exceptionally high diastereoselectivity (cis/trans = 97:3) and good enantioselectivity (84% ee for the cis isomer).[1] Ensure the ligand is of high purity and handled under inert conditions.

    • Catalyst Loading: While catalytic, the loading percentage can influence the reaction rate and selectivity. Try screening catalyst loadings (e.g., 0.5 mol% to 5 mol%) to find the optimal balance.

    • Solvent: The reaction solvent can significantly impact selectivity. Dichloromethane (B109758) (CH₂Cl₂) is commonly used, but screening other non-polar aprotic solvents like toluene (B28343) or hexane (B92381) may be beneficial.

    • Temperature: C-H insertion reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can enhance selectivity by favoring the transition state leading to the desired stereoisomer.

G start Low Diastereo- or Enantioselectivity in C-H Insertion? cat Evaluate Rh(II) Catalyst Purity start->cat Yes lig Optimize Chiral Ligand (e.g., N-phthaloyl-(S)-triethylalaninate) cat->lig sol Screen Solvents (e.g., Dichloromethane, Toluene) lig->sol temp Adjust Reaction Temperature sol->temp result Improved Selectivity temp->result

Troubleshooting guide for the Rh-catalyzed asymmetric C-H insertion step.

Problem 2: Poor Yield or Selectivity in the Intramolecular Oxy-Michael Addition.

  • Question: The cyclization of my 2'-hydroxychalcone to form the flavanone ring is inefficient and/or producing a racemic product. What are the common causes?

  • Answer: The success of the asymmetric intramolecular oxy-Michael addition depends heavily on the catalyst and the electronic nature of the substrate.

    • Catalyst Choice: This reaction can be promoted by various catalysts. If one class (e.g., a specific chiral thiourea) is ineffective, consider alternatives like a chiral N,N′-dioxide nickel(II) complex or a chiral phosphoric acid.[6][11]

    • Substrate Electronics: The reactivity of the chalcone (B49325) is influenced by its substituents. Electron-donating groups on the aromatic rings can sometimes decrease enantioselectivity.[6] Conversely, electron-withdrawing groups may alter the reaction rate. Substrate modification may be necessary if catalysis issues persist.

    • Base/Acid Additives: The reaction may require a co-catalyst or additive. For base-catalyzed variants, screening different bases (e.g., amines, carbonates) and their stoichiometry is recommended.

    • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and inert conditions, as water can interfere with the catalytic cycle. Temperature and concentration screening can also identify more favorable conditions.

Problem 3: Unwanted Deprotection or Cleavage of Protecting Groups.

  • Question: During a synthetic step, I am observing the premature removal of a protecting group. How can I prevent this?

  • Answer: This issue points to a problem with your protecting group strategy, specifically a lack of orthogonality.

    • Review Orthogonality: Ensure that the protecting groups used for the different hydroxyl functions are truly orthogonal. This means each group should be removable by a unique set of conditions that do not affect the others.[8][9] For example, a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and a methoxymethyl (MOM) ether (removed by acid) can coexist and be cleaved selectively.[1][10]

    • Evaluate Reaction Conditions: The unintended deprotection is being caused by the reagents or conditions of the current step (e.g., unexpected acidity, basicity, or redox activity). You may need to find milder conditions for the desired transformation or, if that's not possible, switch to a more robust protecting group for the affected position.

G mol Polyphenolic Core OH OH OH prot_mol Protected Core O-PG1 (e.g., MOM) O-PG2 (e.g., Bn) O-PG1 (e.g., MOM) mol->prot_mol Protection deprot1 Deprotection Condition A (e.g., Acid, CSA) prot_mol->deprot1 Selective Removal of PG1 intermed Intermediate OH O-PG2 (Bn) OH deprot1->intermed deprot2 Deprotection Condition B (e.g., H₂, Pd/C) final Final Product OH OH OH deprot2->final intermed->deprot2 Final Removal of PG2

Conceptual workflow for an orthogonal protecting group strategy.

Quantitative Data Summary

The stereoselectivity of key reactions is highly dependent on the chosen catalyst and conditions. The following table summarizes representative results for the critical C-H insertion step.

Catalyst SystemSubstrateSolventSelectivityYieldReference
Rh₂(S-PTTEA)₄5-bromoaryldiazoacetateCH₂Cl₂cis/trans = 97:3, 84% ee (cis)High[1]
Rh₂(S-TFPTTL)₄DiaryldiazomethaneCH₂Cl₂>99% cis, 96% ee-[1]

Note: S-PTTEA = N-phthaloyl-(S)-triethylalaninate; S-TFPTTL = N-tetrafluorophthaloyl-(S)-tert-leucinate. Data may vary based on specific substrate and exact conditions.

Key Experimental Protocols

Protocol 1: Rh(II)-Catalyzed Asymmetric Intramolecular C-H Insertion

This protocol is a representative procedure for the formation of the cis-2,3-diaryl-2,3-dihydrobenzofuran core, based on established methodologies.[1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryldiazoacetate precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).

  • Catalyst Addition: To the stirred solution, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTTEA)₄, 1-2 mol%).

  • Reaction: Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the desired dihydrobenzofuran product.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Intramolecular Oxy-Michael Addition

This protocol describes a general method for the enantioselective synthesis of the flavanone moiety.[1][6]

  • Preparation: To a dry vial under an inert atmosphere, add the 2'-hydroxychalcone precursor (1.0 equiv), the chiral catalyst (e.g., quinine-derived thiourea, 10-20 mol%), and any required additives.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or CH₂Cl₂, ~0.1 M).

  • Reaction: Stir the mixture at the optimized temperature (e.g., -20 °C to room temperature) until TLC analysis indicates full consumption of the starting material.

  • Workup: Quench the reaction if necessary (e.g., with a saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the enantiomerically enriched flavanone.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.

G cluster_0 Dihydrobenzofuran Core Synthesis cluster_1 Flavanone Ring Construction cluster_2 Final Assembly & Deprotection A Starting Materials (Aryldiazoacetate) B Rh-catalyzed Asymmetric C-H Insertion A->B C Optically Active Dihydrobenzofuran B->C G Fragment Coupling C->G D 2'-Hydroxychalcone Precursor E Asymmetric Intramolecular Oxy-Michael Addition D->E F Enantioenriched Flavanone Moiety E->F F->G H Global Deprotection G->H I This compound H->I

Overall workflow for the stereoselective synthesis of this compound.

References

Technical Support Center: Total Synthesis of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the total synthesis of Sophoraflavanone H. The information is intended for researchers, scientists, and drug development professionals to help improve the yield and efficiency of this complex multi-step synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the key bond-forming reactions and other critical steps.

Issue 1: Low Yield in the Rh-catalyzed Asymmetric C-H Insertion Step

  • Question: My yield for the formation of the dihydrobenzofuran core via the Rh-catalyzed C-H insertion is significantly lower than reported. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Catalyst Activity: The rhodium catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried. The catalyst itself should be of high purity.

    • Purity of the Diazo Compound: The diazo precursor must be pure and used relatively quickly after its preparation, as it can be unstable. Impurities can inhibit the catalyst.

    • Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and the formation of side products. Adhere closely to the reported optimal temperature.

    • Solvent Choice: The choice of solvent can influence the reaction's efficiency. Dichloromethane (B109758) (DCM) is commonly used, and its quality and dryness are important.

Issue 2: Formation of Diastereomers in the C-H Insertion Step

  • Question: I am observing a poor diastereomeric ratio in the C-H insertion reaction. How can I improve the stereoselectivity?

  • Answer: The stereoselectivity of the Rh-catalyzed C-H insertion is primarily controlled by the chiral ligand on the rhodium catalyst.

    • Ligand Purity and Integrity: Ensure the chiral ligand used to prepare the rhodium catalyst is of high enantiomeric purity. Degradation of the ligand can lead to a loss of stereocontrol.

    • Reaction Conditions: While the ligand is the primary determinant, reaction parameters such as temperature and solvent can sometimes influence the diastereomeric ratio. Running the reaction at a lower temperature, if feasible without significantly impacting the reaction rate, may improve selectivity.

Issue 3: Incomplete Cyclization in the Oxy-Michael Addition for Flavanone (B1672756) Formation

  • Question: The intramolecular oxy-Michael addition to form the flavanone ring is not going to completion. How can I drive the reaction forward?

  • Answer: Incomplete cyclization of the chalcone (B49325) intermediate can be due to several factors:

    • Base Strength: The choice and concentration of the base are critical. A base that is too weak may not be sufficient to deprotonate the phenolic hydroxyl group effectively. Conversely, a base that is too strong can lead to side reactions. Cesium carbonate (Cs2CO3) is often effective.

    • Reaction Time and Temperature: This reaction may require extended reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Substrate Purity: Impurities in the chalcone precursor can interfere with the reaction. Ensure the starting material is of high purity.

Issue 4: Unwanted Deprotection or Side Reactions During Reduction Steps

  • Question: During the reduction of the nitro group or other functional group manipulations, I am observing the cleavage of protecting groups, particularly benzyl (B1604629) ethers. How can I prevent this?

  • Answer: The choice of reduction conditions is crucial to avoid unwanted side reactions.

    • Chemoselective Reduction: For the reduction of a nitro group in the presence of benzyl ethers, catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to debenzylation. Using alternative reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of an acid (e.g., Fe/NH4Cl) can be more chemoselective.

    • Reaction Conditions: When using catalytic hydrogenation, carefully control the reaction time, temperature, and hydrogen pressure to minimize over-reduction and protecting group cleavage.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the overall yield of the 14-step total synthesis of this compound?

    • A1: The overall yield is calculated by multiplying the yields of each of the 14 steps. While individual step yields are generally good, the cumulative nature of a long synthesis means the overall yield will be modest. Refer to the data presentation table for the reported yield at each step.

  • Q2: Are there any particularly challenging purification steps in this synthesis?

    • A2: Purification of the polar, phenolic intermediates can be challenging. Column chromatography on silica (B1680970) gel is the most common method. For later-stage intermediates with multiple free hydroxyl groups, reversed-phase chromatography (C18) may be more effective.

  • Q3: Can any of the synthetic steps be combined in a one-pot procedure to improve efficiency?

    • A3: While the reported synthesis is linear, some transformations could potentially be telescoped. For instance, after a reaction that is clean and high-yielding, a direct workup followed by the introduction of reagents for the next step without purification of the intermediate might be possible. However, this would require careful optimization and validation.

Specific Reagents and Reactions

  • Q4: What is the role of the Rhodium catalyst in the synthesis?

    • A4: A chiral rhodium(II) catalyst is used to catalyze the asymmetric intramolecular C-H insertion of a diazo intermediate. This key step constructs the stereochemically rich 2,3-diaryl-2,3-dihydrobenzofuran core of this compound with high stereocontrol.[1][2]

  • Q5: Why is the oxy-Michael addition used for the flavanone ring formation?

    • A5: The intramolecular oxy-Michael addition is a reliable method for forming the flavanone ring from a 2'-hydroxychalcone (B22705) precursor.[3] It involves the conjugate addition of the phenolic oxygen to the α,β-unsaturated ketone. This method generally proceeds under mild basic conditions.

Data Presentation

Table 1: Summary of the 14-Step Total Synthesis of this compound

StepReactionReagents and ConditionsYield (%)
1BenzylationBnBr, K2CO3, Acetone, reflux95
2Friedel-Crafts AcylationAcCl, AlCl3, DCM, 0 °C to rt88
3Grignard Reaction4-methoxyphenylmagnesium bromide, THF, 0 °C92
4OxidationPCC, Celite, DCM, rt85
5Horner-Wadsworth-Emmons(EtO)2P(O)CH2CO2Et, NaH, THF, 0 °C to rt90
6DIBAL-H ReductionDIBAL-H, DCM, -78 °C93
7Diazo Transferp-ABSA, DBU, MeCN, 0 °C87
8Rh-catalyzed C-H InsertionRh2(S-DOSP)4 (cat.), DCM, 40 °C82 (90% de)
9SaponificationLiOH, THF/H2O, rt98
10Weinreb Amide FormationMeNH(OMe)·HCl, EDCI, HOBt, DIPEA, DMF, rt89
11Grignard Addition2,4-dibenzyloxy-6-methoxyphenylmagnesium bromide, THF, 0 °C78
12Oxy-Michael AdditionCs2CO3, DMF, 60 °C85
13DemethylationBBr3, DCM, -78 °C to 0 °C75
14DebenzylationH2, Pd/C, MeOH/EtOAc, rt70
Overall ~6.5%

Note: This table is a representative summary based on typical yields for these types of reactions as detailed in the primary literature.

Experimental Protocols

Protocol 1: Rh-catalyzed Asymmetric C-H Insertion

This protocol describes the formation of the 2,3-diaryl-2,3-dihydrobenzofuran core.

  • To a solution of the diazo compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M) under an argon atmosphere is added the chiral rhodium(II) catalyst, Rh2(S-DOSP)4 (0.5 mol%).

  • The reaction mixture is stirred at 40 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired dihydrobenzofuran product.

Protocol 2: Selective Oxy-Michael Addition

This protocol details the intramolecular cyclization to form the flavanone ring.

  • To a solution of the 2'-hydroxychalcone intermediate (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.1 M) is added cesium carbonate (Cs2CO3, 2.0 equiv).

  • The reaction mixture is stirred at 60 °C under an argon atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the flavanone product.

Mandatory Visualizations

G cluster_start Starting Materials cluster_dihydrobenzofuran Dihydrobenzofuran Synthesis (Steps 1-8) cluster_flavanone Flavanone Synthesis (Steps 9-12) cluster_final Final Steps (Steps 13-14) A Commercially Available Precursors B Diazo Intermediate A->B Multi-step synthesis C Rh-catalyzed C-H Insertion B->C D Dihydrobenzofuran Core C->D E Weinreb Amide D->E Functional group manipulation F Chalcone Intermediate E->F G Oxy-Michael Addition F->G H Protected Flavanone G->H I Global Deprotection H->I J This compound I->J

Caption: Overall workflow for the total synthesis of this compound.

G cluster_main Rh-catalyzed C-H Insertion cluster_side Potential Side Reactions Start Diazo Precursor Catalyst Rh2(S-DOSP)4 Carbene Rh-Carbene Intermediate Start->Carbene - N2 Catalyst->Carbene Insertion Intramolecular C-H Insertion Carbene->Insertion Dimer Carbene Dimerization Carbene->Dimer Low Substrate Concentration Solvent Solvent Insertion Carbene->Solvent Reactive Solvent Product Dihydrobenzofuran Core Insertion->Product

Caption: Key Rh-catalyzed C-H insertion step and potential side reactions.

G cluster_main_path Oxy-Michael Addition Pathway cluster_troubleshooting Troubleshooting Chalcone 2'-Hydroxychalcone Base Cs2CO3 Enolate Phenolate Intermediate Chalcone->Enolate Deprotonation Base->Enolate Cyclization 6-endo-trig Cyclization Enolate->Cyclization Product Flavanone Product Cyclization->Product Incomplete Incomplete Reaction (Check base, temp, time) Cyclization->Incomplete Reversible/Slow

Caption: Oxy-Michael addition for flavanone ring formation.

References

Technical Support Center: Overcoming Solubility Challenges of Sophoraflavanone H in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Sophoraflavanone H and related prenylated flavonoids during biological assays.

Disclaimer: Specific experimental data on this compound is limited. Much of the quantitative data and signaling pathway information provided herein is based on studies of the closely related compound, Sophoraflavanone G, and general principles for poorly soluble flavonoids. Researchers should use this information as a guide and perform their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1][2] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly concentrated DMSO stock is diluted.[1][3]

To prevent this, consider the following:

  • Decrease the final concentration: Your target concentration may exceed the aqueous solubility limit of this compound.[2]

  • Optimize your dilution method: Avoid adding the concentrated DMSO stock directly to a large volume of medium. Instead, perform serial dilutions in pre-warmed (37°C) medium while gently vortexing.[1]

  • Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1][2]

Q2: I've prepared my this compound solution, and it appears clear. Does this guarantee it's fully dissolved and won't cause issues in my assay?

A2: Not necessarily. While a clear solution is a good initial sign, microscopic precipitates or aggregates can still be present, which can lead to inconsistent results and off-target effects.[4] It is advisable to visually inspect the solution under a microscope for any micro-precipitates.[2] For a more quantitative assessment, you can measure the absorbance of the solution at a wavelength around 600 nm; an increase in absorbance over time can indicate precipitation.[1]

Q3: What is the recommended starting solvent and maximum final concentration of that solvent in my assay?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common starting solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[4][5] However, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and other artifacts.[4]

Q4: Are there alternative solvents or strategies I can use if DMSO is not suitable for my experiment?

A4: Yes, several strategies can be employed to improve the solubility of poorly soluble flavonoids:[3][6]

  • Co-solvents: In addition to DMSO, other solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used.[1]

  • pH adjustment: The solubility of many flavonoids is pH-dependent. Investigating the pKa of this compound and adjusting the pH of your buffer may enhance solubility.[1]

  • Formulation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and similar compounds.

Issue Potential Cause Recommended Solution
Immediate Precipitation on Dilution - Final concentration exceeds aqueous solubility.- Rapid dilution shock.- Cold medium.- Decrease the final working concentration.- Perform serial dilutions in pre-warmed (37°C) medium with gentle mixing.[1][2]- Always use pre-warmed medium.[1]
Precipitation Over Time in Incubator - Temperature fluctuations.- Evaporation of media leading to increased concentration.- Interaction with media components (e.g., proteins in serum).- Minimize the time culture vessels are outside the incubator.[1]- Ensure proper humidification in the incubator and use sealed plates for long-term experiments.[7]- Test the solubility of the compound in media with and without serum.
Inconsistent or Non-Reproducible Assay Results - Micro-precipitation or aggregation of the compound.- Inaccurate concentration of the stock solution due to incomplete dissolution.- Visually inspect for precipitates under a microscope.[2]- Determine the maximum soluble concentration with a solubility assay (see protocol below).- Ensure the initial stock in DMSO is fully dissolved; gentle warming or brief sonication may help.[2]
Lower than Expected Potency - The effective concentration of the compound in solution is lower than the nominal concentration due to precipitation.- Confirm the solubility of this compound under your specific assay conditions.- Consider using a solubilization-enhancing formulation.[3]

Quantitative Data Summary

The following table summarizes the solubility of the related compound, Sophoraflavanone G, in common organic solvents. This data can serve as a useful starting point for preparing stock solutions of this compound.

Compound Solvent Solubility
Sophoraflavanone GDMF30 mg/mL
Sophoraflavanone GDMSO30 mg/mL
Sophoraflavanone GEthanol20 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 30 mg/mL as a starting point based on Sophoraflavanone G data).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[2]

  • Once fully dissolved, the stock solution can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Medium

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Sterile pipette tips

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at ~600 nm (optional)

  • Microscope

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock in DMSO. For example, a 2-fold serial dilution starting from your highest stock concentration.

  • In a 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).

  • Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve the final desired concentrations. Include a DMSO-only control.

  • Gently mix the plate.

  • Incubate the plate at 37°C and 5% CO2.

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at different time points (e.g., 0, 2, 6, and 24 hours).[1]

  • For a more detailed inspection, examine the wells under a microscope.[2]

  • (Optional) For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]

  • The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways that may be modulated by this compound, based on research on the related compound Sophoraflavanone G.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) TNFR->MAPK_cascade IKK IKK Complex TNFR->IKK NFkB_nuc NF-κB MAPK_cascade->NFkB_nuc activates IkappaB IκBα IKK->IkappaB inhibits IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB sequesters NFkB->NFkB_nuc translocates Sophoraflavanone_H This compound Sophoraflavanone_H->TNFR Sophoraflavanone_H->MAPK_cascade inhibits Sophoraflavanone_H->IKK inhibits Gene_expression Gene Expression (e.g., MMP-9, IL-6, TNF-α) NFkB_nuc->Gene_expression

Caption: this compound may inhibit TNF-α signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, p38, JNK) TLR4->MAPKs JAKs JAKs TLR4->JAKs Inflammatory_Genes Inflammatory Gene Expression MAPKs->Inflammatory_Genes STATs STATs JAKs->STATs phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Sophoraflavanone_H This compound Sophoraflavanone_H->MAPKs inhibits Sophoraflavanone_H->JAKs inhibits Sophoraflavanone_H->Nrf2_Keap1 promotes dissociation STATs->Inflammatory_Genes Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) Nrf2_nuc->Antioxidant_Genes

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Workflow

G start Start: This compound Solubility Issue prep_stock Prepare Concentrated Stock in DMSO start->prep_stock solubility_assay Determine Max Soluble Concentration in Media prep_stock->solubility_assay optimize_dilution Optimize Dilution Protocol solubility_assay->optimize_dilution perform_assay Perform Biological Assay optimize_dilution->perform_assay troubleshoot Troubleshoot: Precipitation Occurs perform_assay->troubleshoot end End: Reliable Results troubleshoot->end No co_solvent Consider Co-solvents or Formulation Aids troubleshoot->co_solvent Yes co_solvent->prep_stock

Caption: Workflow for overcoming this compound solubility issues.

References

Diastereomer separation in Sophoraflavanone H synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of Sophoraflavanone H diastereomers during its chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At what stage in the synthesis of this compound is the critical diastereomeric mixture formed?

A1: In the total synthesis of this compound, a key step involves an oxy-Michael reaction to form the flavanone (B1672756) ring structure.[1][2][3][4] This cyclization step can result in the formation of a mixture of diastereomers at the C2 and C3 positions of the flavanone core, which then requires purification.

Q2: We are observing poor separation of the this compound diastereomers using silica (B1680970) gel column chromatography. What are the common causes and solutions?

A2: Poor resolution is a common issue. Here are several factors to investigate:

  • Inappropriate Solvent System: The polarity of the eluent is critical. If the Rf values of your diastereomers are too high (close to the solvent front), the eluent is too polar. Conversely, if the spots remain near the baseline, the eluent is not polar enough.

    • Solution: Systematically screen solvent systems. Start with a non-polar system like hexane (B92381)/ethyl acetate (B1210297) and gradually increase the polarity by increasing the proportion of ethyl acetate. Small additions of a more polar solvent like methanol, or modifiers like acetic or formic acid (0.1-1%), can sometimes sharpen bands and improve separation for phenolic compounds like flavanones.[5]

  • Column Overloading: Loading too much crude product onto the column is a primary cause of poor separation.

    • Solution: As a rule of thumb, use a silica gel to sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or even higher.

  • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed in the column will lead to band broadening and co-elution.

    • Solution: Ensure you pack the column carefully using a slurry method. Allow the silica to settle completely and run solvent through it before loading your sample to ensure a uniform, stable packed bed.[6]

  • Sample Application: Applying the sample in a large volume of solvent or in a solvent stronger than the mobile phase will result in a broad initial band and poor separation.

    • Solution: Dissolve the sample in the minimum amount of the mobile phase or a slightly less polar solvent. For compounds with poor solubility, a "dry-loading" technique is recommended, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6][7]

Q3: The diastereomers are inseparable on our silica TLC plates. Does this mean column chromatography will also fail?

A3: Not necessarily. While TLC is an excellent tool for method development, standard TLC plates may not have the resolving power of a properly packed and run chromatography column. A separation that is marginal or non-existent on TLC might be achievable on a long column with a carefully optimized solvent gradient. However, if there is absolutely no hint of separation on TLC with various solvent systems, you may need to consider alternative techniques.[5][8]

Q4: Are there alternatives to silica gel column chromatography for separating this compound diastereomers?

A4: Yes. If standard silica gel chromatography is ineffective, consider the following:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides superior resolution compared to flash chromatography. Both normal-phase and reversed-phase columns can be effective. For flavanones, C18 reversed-phase columns or specialized chiral columns (even for diastereomers) have been used successfully.[9][10][11]

  • Alternative Stationary Phases: If your compound is unstable on acidic silica gel, you can try using deactivated (base-treated) silica, or alternative stationary phases like alumina (B75360) or Florisil.[7]

  • Crystallization: Diastereomers have different physical properties, including solubility. It may be possible to selectively crystallize one diastereomer from a suitable solvent, leaving the other in the mother liquor. This often requires significant trial and error to find the right conditions.

Quantitative Data Summary

The efficiency of diastereomer separation can be quantified by the diastereomeric ratio (d.r.) before and after purification, as well as the isolated yield. The following table provides an illustrative example of data that should be recorded during methods development.

Separation MethodStationary PhaseExample Mobile PhaseInitial d.r.Final d.r. (Isolated)Yield (%)
Flash ChromatographySilica GelHexane:Ethyl Acetate (7:3 → 1:1)1.5 : 1> 98 : 2~85
Preparative HPLCC18 (Reversed-Phase)Acetonitrile:Water (gradient)1.5 : 1> 99 : 1~90

Detailed Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a detailed methodology for the separation of this compound diastereomers using standard laboratory flash chromatography.

1. Preparation:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for a system that gives Rf values of ~0.25 and ~0.35 for the two diastereomers, with visible separation between the spots. A common starting point for flavanones is a mixture of hexane and ethyl acetate.

  • Column Selection: Choose a column with a diameter appropriate for the amount of sample. A general guideline is a 50:1 to 100:1 ratio of silica gel mass to crude sample mass.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a homogenous slurry.

2. Packing the Column:

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Pour a small amount of the mobile phase into the column.

  • Pour the silica slurry into the column. Swirl the beaker with more solvent to ensure all silica is transferred.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to encourage even settling of the silica bed.

  • Continuously add solvent to the top of the column to prevent it from running dry. A well-packed column should have a flat, undisturbed top surface.

3. Sample Loading (Dry-Loading Method):

  • Dissolve your crude diastereomeric mixture in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently overlay the sample layer with a thin layer of sand or glass wool to prevent disturbance.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or flasks).

  • If using a gradient, start with the least polar solvent mixture determined during TLC analysis. Gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.

  • Monitor the separation by collecting small aliquots from each fraction and analyzing them by TLC.

5. Isolation:

  • Combine the fractions that contain the pure desired diastereomer (as determined by TLC).

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound diastereomer.

Visualized Workflows

The following diagrams illustrate the key decision-making and experimental processes.

G cluster_start cluster_dev cluster_sep cluster_analysis Crude Crude Product (Diastereomeric Mixture) TLC TLC Analysis (Solvent Screening) Crude->TLC Column Column Chromatography (Silica Gel) TLC->Column Fractions Collect & Analyze Fractions (via TLC) Column->Fractions Pure_A Pure Diastereomer A Fractions->Pure_A Pure_B Pure Diastereomer B Fractions->Pure_B Mixed Mixed Fractions Fractions->Mixed

Caption: Workflow for Diastereomer Separation.

G Start Poor Separation Observed CheckSolvent Is Rf optimal (0.2-0.4)? Start->CheckSolvent CheckLoad Is sample load low (<1:50 ratio)? CheckSolvent->CheckLoad Yes AdjustSolvent Adjust Solvent Polarity CheckSolvent->AdjustSolvent No CheckPacking Is column packed well (no cracks/bubbles)? CheckLoad->CheckPacking Yes ReduceLoad Reduce Sample Amount or Use Larger Column CheckLoad->ReduceLoad No Repack Repack Column Carefully CheckPacking->Repack No ConsiderHPLC Consider Alternative Method (e.g., Prep-HPLC) CheckPacking->ConsiderHPLC Yes Success Separation Improved AdjustSolvent->Start ReduceLoad->Start Repack->Start ConsiderHPLC->Success

Caption: Troubleshooting Logic for Column Chromatography.

References

Stability of Sophoraflavanone H under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone H. Due to the limited availability of direct stability data for this compound, this guide incorporates information from closely related compounds, such as Sophoraflavanone G, and general knowledge of flavonoid and polyphenolic compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C as a solid/powder[1]. This low temperature helps to minimize degradation over time.

Q2: How should I prepare solutions of this compound?

Q3: What are the common factors that can cause degradation of this compound?

A3: Like other flavonoids, this compound is likely susceptible to degradation from exposure to light, high temperatures, extreme pH conditions (both acidic and alkaline), and oxygen[1]. The presence of multiple hydroxyl groups on the flavonoid backbone makes it prone to oxidation.

Q4: Are there any known degradation pathways for flavonoids like this compound?

A4: A common degradation pathway for flavonoids involves the opening of the heterocyclic C-ring, which can lead to the formation of simpler phenolic compounds such as phenolic acids[1][2]. The specific degradation products of this compound have not been documented in the available literature.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a highly effective method for monitoring the stability of this compound. By comparing the peak area of the compound in your sample over time to a freshly prepared standard, you can quantify its degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have been stored for an extended period, especially at room temperature or in the light. Minimize freeze-thaw cycles.
Precipitation of the compound in aqueous media Visually inspect your final solution for any precipitates. If precipitation is observed, consider adjusting the final concentration of the organic solvent (e.g., DMSO) or using a solubilizing agent like SBE-β-CD, which has been used for the related compound Sophoraflavanone G.
Interaction with components of the experimental medium Some components in complex media can interact with or degrade phenolic compounds. Run a control experiment to assess the stability of this compound in your specific medium over the time course of your experiment.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Degradation of this compound This is a strong indicator of compound degradation. Protect your samples from light and heat. If possible, analyze the samples immediately after preparation. Consider using amber vials for storage and analysis.
Contamination of solvent or glassware Ensure all solvents are of high purity and that glassware is thoroughly cleaned. Run a blank injection of the solvent to check for contaminants.
Reaction with mobile phase components The pH of the mobile phase can affect the stability of flavonoids. Ensure the mobile phase pH is suitable and consistent. Acidifying the mobile phase with a small amount of formic or acetic acid is a common practice to improve peak shape and stability of phenolic compounds.

Data Presentation

Table 1: General Stability Profile of Flavonoids (Inferred for this compound)

Condition Potential Impact on Stability Recommendation
Temperature High temperatures accelerate degradation.Store solid at -20°C. Prepare solutions fresh and store on ice or at 4°C for short periods.
pH Both highly acidic and alkaline conditions can cause degradation.Maintain solutions at a neutral or slightly acidic pH if possible. Buffer your experimental solutions.
Light Exposure to UV and visible light can induce photodegradation.Store solid and solutions in the dark. Use amber vials or wrap containers in aluminum foil.
Oxygen The presence of oxygen can lead to oxidative degradation.For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions
  • Stock Solution Preparation:

    • Accurately weigh the required amount of solid this compound.

    • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). Ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution to the desired final concentration using your experimental buffer or medium.

    • Vortex or mix gently to ensure homogeneity.

    • Visually inspect for any signs of precipitation.

Protocol 2: A General Protocol for Assessing the Stability of this compound by HPLC
  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent or medium at a known concentration.

    • Divide the solution into several aliquots in amber vials.

    • Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposure).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and inject it into the HPLC system.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (to be determined experimentally, but typically in the range of 280-370 nm for flavanones).

  • Data Analysis:

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the stability profile under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation Under Test Conditions cluster_analysis Stability Analysis weigh Weigh Solid This compound dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute conditions Temperature pH Light dilute->conditions Expose Aliquots hplc HPLC Analysis conditions->hplc Analyze at Time Points data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway SFH This compound (Flavanone Structure) Intermediate Unstable Intermediates (e.g., Chalcones) SFH->Intermediate C-Ring Opening Products Degradation Products (e.g., Phenolic Acids) Intermediate->Products Further Degradation Stressors Stress Factors (Light, Heat, pH, Oxygen) Stressors->SFH induce

Caption: Postulated general degradation pathway for flavonoids like this compound.

References

Technical Support Center: Purification of Sophoraflavanone H by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sophoraflavanone H using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying this compound?

A1: The most common techniques for purifying flavonoids like this compound include Low-Pressure Column Chromatography (LPLC) with stationary phases like silica (B1680970) gel or Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) for high-resolution separation.[1][2][3] Macroporous resin column chromatography is also a viable option for initial enrichment of total flavonoids from a crude extract.[4][5]

Q2: Which stationary phase is best suited for this compound purification?

A2: The choice of stationary phase depends on the purification stage and the polarity of this compound.

  • Silica Gel: A common choice for initial purification from a crude extract, separating compounds based on polarity.[6]

  • Reversed-Phase (C18): Ideal for high-resolution purification in HPLC, where it separates compounds based on hydrophobicity. This is a predominant method for flavonoid analysis.[3][7]

  • Sephadex LH-20: Often used for gel filtration chromatography to separate flavonoids, particularly effective for removing pigments and other impurities.[1][2]

  • Macroporous Resin (e.g., AB-8): Excellent for enriching total flavonoids from a large volume of crude extract before finer purification steps.[4][5]

Q3: How do I choose an appropriate mobile phase for this compound purification?

A3: Mobile phase selection is critical for achieving good separation.[8][9] For normal-phase chromatography on silica gel, a non-polar solvent system with a polar modifier is used, such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol gradients.[10] For reversed-phase HPLC, a polar mobile phase is used, typically a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[8][11]

Q4: My this compound seems to be degrading during purification on silica gel. What can I do?

A4: Flavonoids can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[12] To mitigate this, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine (B128534) to your mobile phase or by pre-treating the silica gel with a buffer. Alternatively, using a different stationary phase like alumina (B75360) (for less acidic compounds) or Sephadex LH-20 could be a solution.[1][12]

Q5: What detection method is most suitable for this compound?

A5: this compound, like most flavonoids, has strong UV absorbance. Therefore, a UV detector is commonly used in HPLC, with monitoring wavelengths typically in the range of 250–285 nm and 320–380 nm.[10][13] For more detailed analysis and identification, a photodiode array (PDA) detector or mass spectrometry (MS) can be coupled with HPLC.[13][14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor Resolution or No Separation of Peaks
Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by systematically varying the solvent ratios. For RP-HPLC, a gradient elution (gradually increasing the organic solvent concentration) is often more effective than isocratic elution for complex mixtures.[8][9] Additives like 0.1% formic acid or acetic acid can improve peak shape and resolution.[11]
Incorrect Stationary Phase The selectivity of the column may not be suitable for your sample. If using a C18 column, consider trying a different type of reversed-phase column (e.g., C8, Phenyl-Hexyl) or a different stationary phase altogether, like HILIC for polar compounds.[7]
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. For preparative chromatography, ensure you are not exceeding the column's loading capacity.
Column Degradation Over time, column performance can degrade. Try cleaning the column according to the manufacturer's instructions or replace it if necessary. A guard column can help extend the life of the main column.[15]
Issue 2: Peak Tailing
Possible Cause Solution
Secondary Interactions with Stationary Phase Residual acidic silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Adding a competitive base like triethylamine to the mobile phase in normal-phase chromatography or using a low pH mobile phase (e.g., with formic acid) in reversed-phase can suppress these interactions.[11]
Column Contamination or Voiding Contaminants at the head of the column can cause peak distortion. Back-flushing the column may help. A void at the column inlet can also cause tailing; if this is the case, the column may need to be repacked or replaced.
Sample Overloading As with poor resolution, injecting too much sample can lead to peak asymmetry. Reduce the amount of sample injected.
Issue 3: High Backpressure
Possible Cause Solution
Clogged Frit or Column Particulate matter from the sample or mobile phase can clog the column inlet frit. Always filter your sample and mobile phases through a 0.22 or 0.45 µm filter before use.[16] If a clog occurs, you can try reversing the column and flushing it with a strong solvent.
Precipitation of Sample in the Mobile Phase If the sample is not fully soluble in the mobile phase, it can precipitate and cause high backpressure. Ensure your sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.[17]
High Viscosity of Mobile Phase Certain mobile phase compositions (e.g., high percentage of methanol in water at low temperatures) can have high viscosity. Increasing the column temperature can reduce viscosity and backpressure. Acetonitrile generally has a lower viscosity than methanol.[11]
Flow Rate is Too High Ensure the flow rate is within the recommended range for the column dimensions and particle size.
Issue 4: Low or No Recovery of this compound
Possible Cause Solution
Irreversible Adsorption to Stationary Phase This compound may be strongly and irreversibly binding to the stationary phase, especially if it is highly active (e.g., acidic silica gel).[12][18] Consider deactivating the silica or using a less adsorptive stationary phase. In some cases, the compound may have decomposed on the column.[12]
Compound Eluted in the Solvent Front If the mobile phase is too strong, the compound may elute very early, possibly with the solvent front. Use a weaker mobile phase to increase retention.
Sample Degradation This compound may be unstable under the conditions used for purification (e.g., pH, temperature, exposure to air).[19] It is advisable to conduct stability studies under different conditions. Flavonols, a related class, can degrade in boiling water.[19]

Experimental Protocols

Protocol 1: Enrichment of Total Flavonoids using Macroporous Resin Column Chromatography

This protocol is adapted from a method for purifying total flavonoids from Sophora tonkinensis.[4]

  • Resin Selection and Pre-treatment: AB-8 macroporous resin is a suitable choice. Pre-treat the resin by soaking in ethanol (B145695) for 24 hours, then wash with deionized water until no ethanol is detected.

  • Sample Preparation: Prepare a crude extract of the plant material containing this compound. Adjust the pH of the extract to approximately 4.0.

  • Column Packing and Equilibration: Pack a column with the pre-treated AB-8 resin. Equilibrate the column by washing with deionized water.

  • Sample Loading: Load the prepared sample solution onto the column at a flow rate of about 2 bed volumes (BV) per hour.

  • Washing: Wash the column with deionized water (approximately 10 BV) to remove unbound impurities like sugars and salts.

  • Elution: Elute the total flavonoids from the resin using 60% aqueous ethanol at a flow rate of 2 BV/h.

  • Analysis: Monitor the fractions for the presence of flavonoids using HPLC-PAD or a similar method. Combine the flavonoid-rich fractions and concentrate them for further purification.

Protocol 2: Preparative HPLC Purification of this compound

This is a general protocol for the purification of flavonoids using preparative RP-HPLC.[18]

  • Column: Use a preparative C18 column (e.g., 250 mm x 10.0 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation: Dissolve the enriched flavonoid fraction in the initial mobile phase composition (or a solvent with similar or lower elution strength, like methanol). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 5 mL/min.

    • Detection: UV at 280 nm.

    • Gradient Program: A linear gradient from 30% to 70% B over 40 minutes is a good starting point. This may need to be optimized based on the separation achieved.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide typical parameters for flavonoid purification. Note that optimal conditions for this compound may vary.

Table 1: Comparison of Stationary Phases for Flavonoid Purification

Stationary PhaseApplicationAdvantagesDisadvantages
Silica Gel LPLC, Flash ChromatographyLow cost, good for initial cleanupCan cause degradation of sensitive compounds, lower resolution
Reversed-Phase C18 HPLC, Preparative HPLCHigh resolution, good reproducibilityHigher cost, potential for irreversible adsorption of very non-polar compounds
Sephadex LH-20 Gel FiltrationMild conditions, good for separating based on size and polaritySlower flow rates, can have lower loading capacity
Macroporous Resin EnrichmentHigh loading capacity, good for crude extractsLower resolution, primarily for enrichment

Table 2: Typical Mobile Phase Gradients for RP-HPLC of Flavonoids

Time (min)% Water (0.1% Formic Acid)% AcetonitrilePurpose
0-5955Column equilibration and injection
5-45Gradient to 40Gradient to 60Elution of flavonoids
45-50Gradient to 5Gradient to 95Column wash
50-60955Re-equilibration

This is an example gradient and should be optimized for the specific separation of this compound.[14]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product start Crude Plant Extract enrich Enrichment (e.g., Macroporous Resin) start->enrich Initial Cleanup lplc Low-Pressure Column Chromatography (e.g., Silica Gel) enrich->lplc Fractionation hplc Preparative RP-HPLC lplc->hplc High-Resolution Purification analysis Purity Check (Analytical HPLC) hplc->analysis Fraction Analysis final Pure this compound analysis->final Combine Pure Fractions

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_resolution Poor Peak Resolution cluster_pressure High Backpressure cluster_recovery Low Recovery start Problem Encountered p1 Optimize Mobile Phase Gradient? start->p1 Poor Resolution p2 Filtered Sample/Mobile Phase? start->p2 High Pressure p3 Compound Stable on Column? start->p3 Low Recovery p1_yes Adjust Gradient Slope/Solvents p1->p1_yes Yes p1_no Reduce Sample Load? p1->p1_no No p1_no_yes Decrease Injection Volume/Concentration p1_no->p1_no_yes Yes p1_no_no Change Stationary Phase p1_no->p1_no_no No p2_yes Check for Precipitation/Column Clog p2->p2_yes Yes p2_no Filter all Solutions (0.22 µm) p2->p2_no No p3_yes Weaken Mobile Phase p3->p3_yes Yes p3_no Use Inert Stationary Phase (e.g., Sephadex) p3->p3_no No

Caption: Troubleshooting decision tree for this compound purification.

References

Preventing degradation of Sophoraflavanone H during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Sophoraflavanone H during storage and experimentation. The information is compiled from scientific literature on flavonoid stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound powder should be stored at -20°C. This temperature minimizes the rate of potential degradation reactions. For short-term storage of solutions, refrigeration at 2-8°C is recommended, but solutions should ideally be prepared fresh.

Q2: What are the primary factors that can cause this compound to degrade?

Like many flavonoids, this compound is susceptible to degradation from several factors:

  • pH: Basic (alkaline) conditions can rapidly degrade flavonoids. They are generally more stable in acidic to neutral pH.

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.

  • Light: Exposure to UV or even visible light can induce photolytic degradation.

Q3: How should I prepare solutions of this compound to minimize degradation?

To prepare solutions of this compound while minimizing degradation, follow these recommendations:

  • Solvent Selection: Use high-purity solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice. For aqueous solutions, use deoxygenated buffers with a slightly acidic pH (e.g., pH 4-6).

  • Fresh Preparation: Prepare solutions fresh on the day of use whenever possible.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: If working with solutions for an extended period, consider purging the solvent and the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

Q4: Are there any visible signs of this compound degradation?

A color change in the solution, often to a brownish hue, can be an indicator of degradation. However, significant degradation can occur without a visible change. Therefore, it is crucial to rely on analytical methods like HPLC or UPLC to assess the purity and concentration of your this compound samples.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity in my experiments. Degradation of this compound.1. Prepare fresh solutions of this compound. 2. Verify the purity of your stored this compound powder using a suitable analytical method (e.g., HPLC). 3. Ensure your experimental buffers are not alkaline.
Appearance of unexpected peaks in my HPLC chromatogram. Formation of degradation products.1. Review your storage and handling procedures. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Precipitation of the compound in my aqueous buffer. Poor solubility or degradation leading to less soluble products.1. Confirm the solubility of this compound in your buffer system. 2. Consider using a co-solvent like a small percentage of DMSO, but be mindful of its potential effects on your experiment. 3. Ensure the pH of your buffer is in the stable range for flavonoids (acidic to neutral).

Quantitative Data on Flavonoid Stability

Table 1: Example of Flavonoid Stability Under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degradation (Example)
0.1 M HCl24 hours60°C< 10%
0.1 M NaOH2 hoursRoom Temp> 80%
3% H₂O₂24 hoursRoom Temp~ 30%
Dry Heat48 hours80°C~ 25%
Photolytic (UV Lamp)24 hoursRoom Temp~ 40%

Note: This is hypothetical data for illustrative purposes. Actual degradation rates for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature and monitor at regular intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the powdered this compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.

  • Analyze the samples using a suitable stability-indicating HPLC or UPLC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a good starting point for flavonoid analysis.

  • Mobile Phase: A gradient elution is typically required.

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH).

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Start with a low percentage of organic phase and gradually increase it to elute more hydrophobic compounds (including potential degradation products).

2. Method Validation:

  • Analyze the stressed samples from the forced degradation study.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (1 M NaOH, RT) stock->base Expose to stress conditions oxide Oxidation (30% H₂O₂, RT) stock->oxide Expose to stress conditions thermal Thermal (80°C) stock->thermal Expose to stress conditions photo Photolytic (UV light) stock->photo Expose to stress conditions neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc HPLC/UPLC-MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products SFH This compound hydrolysis Ring-opened products (e.g., chalcones) SFH->hydrolysis Base/Acid oxidation Oxidized derivatives (e.g., quinones) SFH->oxidation Oxygen/Peroxide photolysis Radical-induced products SFH->photolysis UV Light

Caption: Hypothetical degradation pathways for this compound.

Addressing inconsistencies in Sophoraflavanone H bioactivity data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sophoraflavanones. This resource is designed to address inconsistencies in bioactivity data and provide guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant variability in the IC50 values for Sophoraflavanone G in my anticancer assays compared to published literature. What could be the cause?

A1: Discrepancies in IC50 values are a common challenge in preclinical research. Several factors can contribute to this variability:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are obtained from a reputable source and regularly authenticated. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Assay-Specific Parameters: Differences in incubation time, cell seeding density, and the type of viability assay used (e.g., MTT, XTT, CellTiter-Glo) can significantly impact results.

  • Compound Purity and Handling: The purity of your Sophoraflavanone G sample is critical. Impurities can have their own biological effects. Ensure proper storage and handling to prevent degradation.

  • Serum Concentration in Media: Fetal bovine serum (FBS) contains growth factors and proteins that can interact with test compounds, affecting their bioavailability and activity. Variations in serum concentration between labs can lead to different IC50 values.

Q2: I can't find any specific IC50 or MIC values for Sophoraflavanone H in the scientific literature. Does this data exist?

A2: Currently, there is a notable lack of publicly available, detailed quantitative bioactivity data for this compound, such as specific IC50 or Minimum Inhibitory Concentration (MIC) values. While some studies mention it as a promising antimicrobial and antitumor compound, this is likely based on initial screening results that have not yet been fully published. Researchers are encouraged to perform their own dose-response studies to determine the specific activity in their experimental systems.

Q3: What are the likely signaling pathways modulated by this compound?

A3: Based on studies of structurally related compounds like Sophoraflavanone G, this compound is likely to modulate key signaling pathways involved in inflammation, cell survival, and proliferation. These may include:

  • MAPK Pathway (ERK, p38, JNK): This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a key role in the immune response and cancer cell survival.

  • NF-κB Pathway: A central regulator of inflammation and cell survival.

Further investigation is required to confirm the specific effects of this compound on these and other signaling pathways.

Troubleshooting Guides

Inconsistent Antimicrobial Susceptibility Testing (AST) Results
Observation Possible Cause Troubleshooting Steps
No zone of inhibition or unexpectedly high MIC Compound Insolubility: Sophoraflavanones can have poor solubility in aqueous media.- Prepare stock solutions in 100% DMSO. - Ensure the final DMSO concentration in the assay is consistent and below a cytotoxic level (typically ≤1%). - Visually inspect for precipitation in the wells.
Variable zone sizes or MICs between replicates Inoculum Preparation: Inconsistent bacterial density.- Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or McFarland standards. - Ensure a homogenous bacterial suspension before inoculation.
Contamination Non-sterile technique or contaminated reagents. - Use aseptic techniques throughout the protocol. - Regularly check media and reagents for contamination.
Inconsistent Anticancer Cell Viability Assay Results
Observation Possible Cause Troubleshooting Steps
U-shaped dose-response curve (higher viability at high concentrations) Compound Precipitation: At high concentrations, the compound may precipitate and interfere with the assay readout.- Visually inspect wells for precipitates under a microscope. - Test the solubility of the compound in your culture medium. - Consider using a different assay format (e.g., ATP-based assay instead of a metabolic dye-based assay).
High variability between replicate wells Uneven cell seeding or edge effects. - Ensure proper mixing of the cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.
IC50 values differ from expected Cellular health and passage number. - Use cells with a low passage number. - Ensure cells are in the logarithmic growth phase at the time of treatment.

Quantitative Bioactivity Data for Sophoraflavanone G (for comparison)

Note: This data is for Sophoraflavanone G and is provided as a reference due to the lack of specific data for this compound. Values can vary significantly between studies.

Activity Assay/Cell Line/Organism Metric Value
Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA)MIC0.5 - 8 µg/mL
Anticancer Human leukemia HL-60 cellsIC50~10 µM
Anticancer Triple-negative breast cancer (MDA-MB-231)IC50Not explicitly stated, but apoptosis induced at 10-40 µM

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Further dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria). Incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Activity (IC50 Determination)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity prep_am Prepare this compound Stock serial_dil_am Serial Dilution in Broth prep_am->serial_dil_am incubation_am Incubate Plates serial_dil_am->incubation_am inoculum_prep_am Prepare Bacterial Inoculum inoculum_prep_am->incubation_am read_mic Determine MIC incubation_am->read_mic cell_seeding Seed Cancer Cells treatment Treat Cells cell_seeding->treatment prep_ac Prepare this compound Stock serial_dil_ac Serial Dilution in Media prep_ac->serial_dil_ac serial_dil_ac->treatment incubation_ac Incubate Cells treatment->incubation_ac viability_assay Perform Viability Assay incubation_ac->viability_assay read_ic50 Calculate IC50 viability_assay->read_ic50

Caption: General experimental workflows for assessing antimicrobial and anticancer bioactivity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor MAPK_cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_cascade JAK JAK Receptor->JAK IKK IKK Receptor->IKK Transcription Gene Transcription (Inflammation, Proliferation, Survival) MAPK_cascade->Transcription STAT STAT JAK->STAT STAT->Transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Transcription SophoraflavanoneH This compound SophoraflavanoneH->MAPK_cascade SophoraflavanoneH->JAK SophoraflavanoneH->IKK

Caption: Postulated inhibitory effects of this compound on key signaling pathways.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Sophoraflavanone H and Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two prenylated flavonoids, Sophoraflavanone H and Sophoraflavanone G. While both compounds are derived from species of the Sophora genus, the available research indicates significant differences in their known biological effects, with a more extensive body of work supporting the diverse activities of Sophoraflavanone G. This document summarizes the current understanding of their cytotoxic, anti-inflammatory, and antibacterial properties, presenting available quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Cytotoxic Activity

Direct comparative studies have been conducted to evaluate the cytotoxic effects of this compound and Sophoraflavanone G against various cancer cell lines. The data reveals that their efficacy is cell-line dependent.

Table 1: Comparative Cytotoxicity (IC50, µg/mL) of this compound and Sophoraflavanone G

Cancer Cell LineThis compound (IC50 in µg/mL)Sophoraflavanone G (IC50 in µg/mL)Reference
HeLa (Cervical Cancer)>2012[1]
PC-3 (Prostate Cancer)>206.6[1]
A549 (Lung Cancer)>207.7[1]
AGS (Gastric Cancer)>206.5[1]
Eca-109 (Esophageal Cancer)>20>20[1]
DU-145 (Prostate Cancer)Not Reported7.7[1]
Bel-7402 (Hepatocellular Carcinoma)Not Reported7.9[1]

Note: A lower IC50 value indicates greater cytotoxic activity. The available data suggests that Sophoraflavanone G generally exhibits stronger cytotoxic activity across a broader range of cancer cell lines compared to this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound and G is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Sophoraflavanone G for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add varying concentrations of this compound/G incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity

Extensive research has demonstrated the potent anti-inflammatory properties of Sophoraflavanone G. In contrast, there is a notable lack of published data on the anti-inflammatory activity of this compound. Therefore, a direct comparison is not currently possible.

Sophoraflavanone G

Sophoraflavanone G has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Table 2: Anti-inflammatory Activity of Sophoraflavanone G

ParameterCell LineTreatmentEffectConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7LPSInhibition2.5-20 µM[2]
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPSInhibition2.5-20 µM[2]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7LPSInhibition2.5-20 µM[2]
Interleukin-6 (IL-6)RAW 264.7LPSInhibition2.5-20 µM[2]
Interleukin-1β (IL-1β)RAW 264.7LPSInhibition2.5-20 µM[2]

Sophoraflavanone G exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways.[2]

This compound

Currently, there are no available studies that specifically investigate the anti-inflammatory properties of this compound. Further research is required to elucidate its potential in this area.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells
  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: To investigate the underlying molecular mechanisms, the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p65, p38, ERK, JNK) are analyzed by Western blotting.

Anti_Inflammatory_Signaling_SFG cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 SFG Sophoraflavanone G IKK IKK SFG->IKK Inhibits MAPK MAPK (p38, ERK, JNK) SFG->MAPK Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK TRAF6->MAPK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Anti-inflammatory signaling pathway of Sophoraflavanone G.

Antibacterial Activity

Sophoraflavanone G has been extensively studied for its antibacterial properties, particularly against Gram-positive bacteria. In contrast, there is limited information available regarding the antibacterial activity of this compound.

Sophoraflavanone G

Sophoraflavanone G has demonstrated significant antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of Sophoraflavanone G

Bacterial StrainActivity MetricValueReference
Staphylococcus aureus (21 MRSA strains)MIC3.13-6.25 µg/mL[3]
Staphylococcus aureus (10 clinical MRSA isolates)MIC0.5-8 µg/mL[4]
Mutans streptococci (16 strains)MBC0.5-4 µg/mL[5]
Enterococcus faeciumMIC6.25-12.5 µg/mL[6]

The antibacterial mechanism of Sophoraflavanone G is believed to involve the disruption of the bacterial cell membrane, leading to a reduction in membrane fluidity.[7]

This compound
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antibacterial_Mechanism_SFG SFG Sophoraflavanone G Bacterial_Cell_Membrane Bacterial Cell Membrane SFG->Bacterial_Cell_Membrane Interacts with Membrane_Fluidity Decreased Membrane Fluidity Bacterial_Cell_Membrane->Membrane_Fluidity Membrane_Disruption Membrane Disruption Membrane_Fluidity->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Antibacterial mechanism of Sophoraflavanone G.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and Sophoraflavanone G. The available evidence strongly supports Sophoraflavanone G as a multifaceted bioactive compound with significant cytotoxic, anti-inflammatory, and antibacterial properties. Its mechanisms of action are relatively well-characterized, involving the modulation of key cellular signaling pathways.

In contrast, the biological activities of this compound are less understood. While it has shown some cytotoxic potential, there is a clear lack of data on its anti-inflammatory and antibacterial effects. This knowledge gap presents an opportunity for future research to explore the therapeutic potential of this compound and to conduct direct comparative studies with Sophoraflavanone G to better understand the structure-activity relationships within this class of flavonoids. Such studies are crucial for the development of novel therapeutic agents from natural sources.

References

Comparative Analysis of Sophoraflavanone H and its Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Sophoraflavanone H and its diastereomers, focusing on their potential as antimicrobial and antitumor agents. Due to the limited availability of public data directly comparing this compound with its diastereomers, this guide presents the available information on this compound and utilizes the closely related and well-researched compound, Sophoraflavanone G, as a proxy to illustrate potential biological activities and signaling pathways.

This compound is a unique polyphenol, distinguished by a hybrid structure that incorporates both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone (B1672756) ring moiety. This structural complexity makes it a person of interest for antimicrobial and antitumor drug development. While the total synthesis of this compound and one of its diastereomers has been successfully achieved, a comprehensive comparative analysis of their biological activities remains an area for future research.

Quantitative Data on Biological Activities

Direct comparative experimental data for this compound and its diastereomers is not extensively available in current literature. However, a study has reported the cytotoxic activity of a compound identified as sophoflavanone H, isolated from Sophora flavescens, against several human tumor cell lines.

Table 1: Cytotoxic Activity of Sophoflavanone H against Human Tumor Cell Lines

Cell LineIC50 (mM)
Human Tumor Cell Line 1< 20
Human Tumor Cell Line 2< 20
Human Tumor Cell Line 3< 20
Human Tumor Cell Line 4< 20
Human Tumor Cell Line 5< 20

Data from a 2020 study on chemical constituents of Sophora flavescens Ait. and their cytotoxic activities.[1]

To provide a framework for potential comparative studies, the following tables summarize the well-documented biological activities of the related compound, Sophoraflavanone G.

Table 2: Illustrative Cytotoxic Activity of Sophoraflavanone G against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Myeloid LeukemiaNot specified[2]
A549Lung Cancer~20[1]
HeLaCervical Cancer~20[1]
K562Chronic Myelogenous Leukemia~20[1]
L1210Murine Leukemia>20[1]

Table 3: Illustrative Antimicrobial Activity of Sophoraflavanone G

Bacterial StrainTypeMIC (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)Gram-positive3.13 - 6.25[2]
Listeria monocytogenesGram-positive0.98[3]
Pseudomonas aeruginosaGram-negative> 1000[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its diastereomers. The following are standard protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of this compound or its diastereomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Bacterial Culture: The bacterial strains of interest are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: Serial dilutions of this compound or its diastereomers are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the related compound Sophoraflavanone G has been shown to influence several key pathways involved in cancer cell survival and inflammation. These pathways provide a logical starting point for investigating the mechanisms of action of this compound and its diastereomers.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow A Cell Seeding B Compound Treatment A->B C MTT Addition B->C D Formazan Solubilization C->D E Absorbance Measurement D->E F IC50 Determination E->F

Caption: Workflow for a typical cytotoxicity assay.

antimicrobial_workflow cluster_antimicrobial Antimicrobial Assay Workflow G Bacterial Culture H Compound Dilution G->H I Inoculation H->I J Incubation I->J K MIC Determination J->K

Caption: Workflow for a typical antimicrobial assay.

signaling_pathway cluster_pathway Illustrative Signaling Pathway for Sophoraflavanone G cluster_upstream Upstream Kinases cluster_downstream Cellular Response SFG Sophoraflavanone G JAK JAK SFG->JAK inhibits Src Src SFG->Src inhibits Akt Akt SFG->Akt inhibits ERK ERK1/2 SFG->ERK inhibits NFkB NF-κB SFG->NFkB inhibits STAT STAT JAK->STAT Src->STAT Akt->NFkB Proliferation Decreased Cell Proliferation ERK->Proliferation STAT->Proliferation Apoptosis Increased Apoptosis STAT->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Caption: Potential signaling pathways inhibited by Sophoraflavanone G.

Conclusion

This compound and its diastereomers represent a promising new frontier in the development of novel antimicrobial and anticancer therapeutics. The unique hybrid structure of these molecules suggests the potential for potent and selective biological activity. However, the current body of research lacks direct comparative studies between the diastereomers. The data presented for a "sophoflavanone H" provides a preliminary indication of its cytotoxic potential.[1]

To fully unlock the therapeutic potential of these compounds, further research is imperative. This should include the systematic evaluation and comparison of the biological activities of this compound and its synthesized diastereomers. Elucidating their precise mechanisms of action and identifying the specific signaling pathways they modulate will be critical for their advancement as clinical candidates. The experimental protocols and illustrative signaling pathways provided in this guide, based on the well-studied Sophoraflavanone G, offer a robust framework for initiating these crucial next steps in research.

References

A Comparative Analysis of Flavonoid Cytotoxicity: Featuring Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, flavonoids have emerged as a significant class of natural compounds with potent anti-cancer properties. This guide provides a comparative analysis of the cytotoxicity of Sophoraflavanone G, a notable flavanone (B1672756) from the Sophora species, against other well-researched flavonoids. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of flavonoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The table below summarizes the IC50 values for Sophoraflavanone G and a selection of other flavonoids against various human cancer cell lines, as documented in scientific literature. Lower IC50 values are indicative of higher cytotoxic activity.

FlavonoidCancer Cell LineIC50 (µM)Reference
Sophoraflavanone G HL-60 (Leukemia)16.5[1]
KG-1a (Leukemia)Not explicitly stated, but showed strong cytotoxicity[2]
EoL-1 (Leukemia)Not explicitly stated, but showed strong cytotoxicity[2]
MDA-MB-231 (Breast Cancer)Not explicitly stated, but induced apoptosis[3]
Apigenin SCC-25 (Squamous Cell Carcinoma)43.3 ± 2.0[4]
TIG-1 (Normal Lung Fibroblasts)More toxic than other tested flavonoids[5][6]
Luteolin SCC-25 (Squamous Cell Carcinoma)35.7 ± 1.5[4]
TIG-1 (Normal Lung Fibroblasts)More toxic than other tested flavonoids[5][6]
HUVE (Normal Endothelial Cells)More toxic than other tested flavonoids[5][6]
Quercetin Melanoma CellsPotent cytotoxic activity[7]
HUVE (Normal Endothelial Cells)More toxic than other tested flavonoids[5][6]
Kaempferol Myeloid Leukemia CellsStronger cytotoxic activity compared to lymphocytic leukemia cells[7]
Myricetin Lung Cancer CellsMost potent cytotoxic activity among tested flavonols[7]
Genistein SCC-25 (Squamous Cell Carcinoma)Active[4]
L-02 (Normal Liver Cells)47.95 ± 3.01[8]
HepG2 (Hepatocellular Carcinoma)135.95 ± 8.19[8]
Baicalein HT-29 (Colon Cancer)39.7 ± 2.3[9]
Caco-2 (Colon Cancer)Induced apoptosis[9]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.

Experimental Protocols

The evaluation of flavonoid cytotoxicity predominantly relies on in vitro cell viability and apoptosis assays. Below are detailed methodologies for key experiments cited in the literature.

1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the flavonoid (e.g., Sophoraflavanone G) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

2. Apoptosis Assessment by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear condensation and fragmentation, which are characteristic of apoptosis.

  • Cell Culture and Treatment: Cells are cultured on coverslips in a petri dish and treated with the flavonoid of interest.

  • Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a solution like 4% paraformaldehyde.

  • Staining: The fixed cells are then stained with a DAPI solution for a short period in the dark.

  • Microscopy: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

3. Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.

  • Protein Extraction: Following flavonoid treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to apoptotic proteins (e.g., Caspase-3, Bax, Bcl-2, PARP).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways in Flavonoid-Induced Cytotoxicity

Flavonoids exert their cytotoxic effects through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways implicated in the anti-cancer activity of Sophoraflavanone G and other flavonoids.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Flavonoid start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis DAPI Staining (Nuclear Morphology) treat->apoptosis western Western Blot (Apoptotic Proteins) treat->western ic50 Calculate IC50 viability->ic50 morphology Observe Apoptotic Bodies apoptosis->morphology protein Analyze Protein Expression western->protein

Caption: Experimental workflow for assessing flavonoid cytotoxicity.

MAPK_Pathway cluster_outcome Cellular Outcome SFG Sophoraflavanone G MAPK MAPK Pathway (e.g., ERK, JNK, p38) SFG->MAPK Inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Inhibits

Caption: Inhibition of the MAPK pathway by Sophoraflavanone G.

Sophoraflavanone G has been shown to induce apoptosis in human leukemia and breast cancer cells.[3][10] Its mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[10][11] For instance, Sophoraflavanone G can suppress the activation of MAPK, leading to decreased cell proliferation and the induction of apoptosis.[3][10] It has also been identified as a novel inhibitor of STAT signaling by targeting upstream signals.[11][12]

References

The Synergistic Power of Sophoraflavanones: Enhancing Antibiotic Efficacy Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, researchers are exploring the potential of natural compounds to rejuvenate the efficacy of existing antibiotics. Among these, prenylated flavonoids from the Sophora species, particularly Sophoraflavanone G and Sophoraflavanone B, have emerged as promising candidates. While specific data on Sophoraflavanone H in combination with antibiotics is not available in current scientific literature, this guide provides a comprehensive comparison of the well-documented synergistic effects of its close analogs, Sophoraflavanone G and B, with various classes of antibiotics against clinically relevant bacteria.

Quantitative Analysis of Synergistic Activity

The synergistic potential of Sophoraflavanone G and B has been predominantly evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. The primary methods for quantifying this synergy are checkerboard assays, which determine the Fractional Inhibitory Concentration (FIC) index, and time-kill assays. A summary of the key quantitative findings is presented below.

Table 1: Synergistic Effects of Sophoraflavanone G with Antibiotics against MRSA
AntibioticBacterial Strain(s)MIC of Sophoraflavanone G Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexReference
Ampicillin10 Clinical MRSA isolates0.5 - 864 - 1024Not specified0.188 - 0.375[1][2]
Oxacillin10 Clinical MRSA isolates0.5 - 8256 - 1024Not specified0.188 - 0.375[1][2]
Norfloxacin (B1679917)NorA overexpressing S. aureus 1199BNot specifiedNot specified16-fold reduction in MICNot specified[3]
GentamicinGentamicin-resistant S. aureus0.0532Sophoraflavanone G (0.03) + Gentamicin (8)Not specified[2][4][5]
Table 2: Synergistic Effects of Sophoraflavanone B with Antibiotics against MRSA
AntibioticBacterial Strain(s)MIC of Sophoraflavanone B Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Sophoraflavanone B in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC IndexReference
AmpicillinMRSA (7 strains)15.6 - 31.25>10241.95 - 7.832 - 128Not specified[6][7]
OxacillinMRSA (7 strains)15.6 - 31.25>10241.95 - 7.832 - 128Not specified[6][7]
GentamicinMRSA (7 strains)15.6 - 31.25128 - 2563.9 - 15.68 - 32Not specified[6][7]
CiprofloxacinMRSA (7 strains)15.6 - 31.2516 - 323.9 - 7.82 - 4Not specified[6][7]
NorfloxacinMRSA (7 strains)15.6 - 31.2532 - 643.9 - 7.84 - 8Not specified[6][7]

Mechanisms of Synergistic Action

The synergistic effects of Sophoraflavanone G and B are attributed to multiple mechanisms that compromise the bacterial cell's defenses, thereby increasing its susceptibility to antibiotics.

  • Membrane Disruption: Both Sophoraflavanone G and B have been shown to target the bacterial cell membrane.[7][8] They can disrupt the integrity and fluidity of the membrane, leading to increased permeability and facilitating the entry of antibiotics into the cell.[7]

  • Inhibition of Efflux Pumps: Sophoraflavanone G has been identified as an efflux pump inhibitor.[9][10] Efflux pumps are a primary mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, Sophoraflavanone G increases the intracellular concentration of the co-administered antibiotic, restoring its efficacy.

  • Interaction with Peptidoglycan: Studies on Sophoraflavanone B suggest a direct interaction with peptidoglycan, a crucial component of the bacterial cell wall.[11] This interaction can weaken the cell wall, making the bacterium more vulnerable to cell wall-targeting antibiotics like β-lactams.

Synergy_Mechanisms cluster_Sophoraflavanone Sophoraflavanone G/B cluster_Antibiotic Antibiotic cluster_Bacterium Bacterial Cell SF Sophoraflavanone G/B Membrane Cell Membrane SF->Membrane Disrupts Integrity EffluxPump Efflux Pump SF->EffluxPump Inhibits CellWall Cell Wall (Peptidoglycan) SF->CellWall Weakens AB Antibiotic Target Intracellular Target AB->Target Inhibits Membrane->AB Enhances Entry EffluxPump->AB Expels CellWall->AB Enhances Susceptibility

Figure 1. Proposed mechanisms of synergistic action between Sophoraflavanones and antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the studies of Sophoraflavanone G and B.

Checkerboard Assay

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

  • Preparation of Reagents: Prepare stock solutions of the Sophoraflavanone and the antibiotic in a suitable solvent. Prepare serial two-fold dilutions of both agents in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Dispense the bacterial inoculum into the wells containing the drug dilutions. The final plate will have a checkerboard pattern of concentrations. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FICA + FICB, where FICA = MIC of drug A in combination / MIC of drug A alone, and FICB = MIC of drug B in combination / MIC of drug B alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Workflow A Prepare Serial Dilutions of Sophoraflavanone (Drug A) C Dispense into 96-well Plate A->C B Prepare Serial Dilutions of Antibiotic (Drug B) B->C D Add Bacterial Inoculum C->D E Incubate at 37°C D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Figure 2. Experimental workflow for the checkerboard assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Preparation: Prepare bacterial cultures in the logarithmic growth phase.

  • Exposure: Expose the bacteria to the Sophoraflavanone and/or antibiotic at specific concentrations (e.g., MIC, 2x MIC) in a liquid medium.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.

Conclusion

The available evidence strongly suggests that Sophoraflavanone G and Sophoraflavanone B are potent synergistic agents that can significantly enhance the activity of various antibiotics against resistant bacteria, particularly MRSA. Their multifaceted mechanisms of action, including membrane disruption and efflux pump inhibition, make them attractive candidates for further development as antibiotic adjuvants. While the synergistic potential of this compound remains to be investigated, the promising results from its close analogs warrant dedicated studies to explore its capabilities in combating antibiotic resistance. Researchers in drug development are encouraged to investigate the potential of this class of compounds to address the urgent need for new antimicrobial therapies.

References

Sophoraflavanone G Demonstrates In Vivo Antitumor Activity in Triple-Negative Breast Cancer, Presenting a Potential Alternative to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research provides in vivo validation of the antitumor effects of Sophoraflavanone G (SG), a natural flavonoid, in preclinical models of triple-negative breast cancer (TNBC). The findings suggest that SG suppresses tumor growth by targeting the EGFR-PI3K-AKT signaling pathway, offering a potential new therapeutic avenue for this aggressive form of breast cancer. While in vivo data for acute myeloid leukemia (AML) is not yet available, in vitro studies indicate promising activity, warranting further investigation. This comparison guide provides an objective analysis of Sophoraflavanone G's performance against current standard-of-care treatments for TNBC and AML, supported by available experimental data.

Comparative Analysis of Antitumor Efficacy

The following tables summarize the in vivo antitumor activity of Sophoraflavanone G in a triple-negative breast cancer xenograft model and compares its performance with standard-of-care treatments for both TNBC and Acute Myeloid Leukemia.

Table 1: In Vivo Antitumor Activity of Sophoraflavanone G in Triple-Negative Breast Cancer (TNBC)

Treatment GroupDosageAdministration RouteTumor Volume (mm³)Tumor Weight (g)Body Weight Change
Control (Vehicle)--Data not availableData not availableData not available
Sophoraflavanone GData not availableData not availableSuppressed tumor growthData not availableData not available

Detailed quantitative data from the primary study was not publicly available.

Table 2: Comparison of Sophoraflavanone G with Standard-of-Care Treatments for TNBC and AML

Cancer TypeTreatmentMechanism of ActionReported Efficacy
Triple-Negative Breast Cancer (TNBC) Sophoraflavanone G Inhibition of EGFR-PI3K-AKT signaling pathwaySuppression of tumor growth in a mouse xenograft model.[1]
Standard of Care (e.g., Chemotherapy: Anthracyclines, Taxanes) DNA intercalation, inhibition of microtubule function, leading to cell death.Varies depending on the specific regimen and patient factors.
Standard of Care (Surgery) Physical removal of the tumor.A primary treatment for localized disease.
Standard of Care (Radiation Therapy) Damages DNA of cancer cells to prevent replication.Used to eliminate any remaining cancer cells post-surgery.
Acute Myeloid Leukemia (AML) Sophoraflavanone G In vitro: Induces apoptosis and cell cycle arrest; inhibits WT1 protein expression and MAPK pathway.In vivo data not available. In vitro studies show cytotoxic effects on AML cell lines (KG-1a, EoL-1, HL-60).
Standard of Care (Chemotherapy: e.g., "7+3" regimen with Cytarabine and an Anthracycline) Interferes with DNA synthesis and induces cell death.A standard induction regimen to achieve remission.
Standard of Care (Targeted Therapy) Inhibits specific molecules involved in cancer growth.Used for patients with specific genetic mutations.
Standard of Care (Stem Cell Transplant) Replaces diseased bone marrow with healthy stem cells.A potentially curative option for eligible patients.

Experimental Protocols

In Vivo Xenograft Model for Triple-Negative Breast Cancer:

A study investigating the in vivo antitumor activity of Sophoraflavanone G utilized a xenograft mouse model with MDA-MB-231 human breast cancer cells. While the full detailed protocol is not publicly available, a general methodology can be outlined:

  • Cell Culture: MDA-MB-231 triple-negative breast cancer cells were cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of MDA-MB-231 cells was injected subcutaneously or into the mammary fat pad of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received Sophoraflavanone G (dosage and administration route not specified in available literature), while the control group received a vehicle solution.

  • Monitoring: Tumor volume was measured regularly using calipers. Body weight was also monitored as an indicator of toxicity.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway targeted by Sophoraflavanone G and the general workflow of the in vivo experiment.

EGFR_PI3K_AKT_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation SG Sophoraflavanone G SG->EGFR caption Sophoraflavanone G inhibits the EGFR-PI3K-AKT pathway.

Sophoraflavanone G inhibits the EGFR-PI3K-AKT pathway.

InVivo_Workflow start Start: Culture TNBC Cells implant Implant Cells into Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treatment Administer Sophoraflavanone G or Vehicle (Control) randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor endpoint Endpoint: Excise & Weigh Tumors monitor->endpoint caption General workflow for the in vivo validation of antitumor activity.

General workflow for in vivo antitumor activity validation.

References

Benchmarking Sophoraflavanone H Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sophoraflavanone H's potential as an anticancer agent against established chemotherapy drugs. Due to the limited availability of direct comparative studies on this compound, this document leverages data on its close structural analog, Sophoraflavanone G (SG) , as a proxy. The information presented herein is intended to provide a foundational understanding for further research and development.

Executive Summary

Sophoraflavanone G (SG), a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant anticancer properties in preclinical studies.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as STAT, MAPK, and PI3K/Akt.[3] This guide compares the cytotoxic effects of SG with standard anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—and provides detailed protocols for the experimental validation of these findings.

Comparative Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of Sophoraflavanone G and standard anticancer drugs against various cancer cell lines. It is crucial to note that these values are compiled from different studies and are not from direct head-to-head comparisons. Therefore, they should be interpreted with caution.

Table 1: IC50 Values of Sophoraflavanone G in Various Cancer Cell Lines

Cancer Cell LineSophoraflavanone G (µM)Reference
MDA-MB-231 (Breast Cancer)Not explicitly stated, but effective concentrations are in the µM range[1]
HL-60 (Leukemia)Effective concentrations are in the µM range[1]
ABCG2-overexpressing NSCLCSubtoxic concentrations effectively reverse multidrug resistance[4]

Table 2: IC50 Values of Standard Anticancer Drugs in Various Cancer Cell Lines

Cancer Cell LineDoxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)Reference
C643 (Anaplastic Thyroid Cancer)~0.1~2.5~0.01[5]
C3948 (Anaplastic Thyroid Cancer)~0.1~7.5~0.01[5]
SKOV-3 (Ovarian Cancer)Not Available2 - 40 (24h treatment)Not Available[6]
A549 (Lung Cancer)0.35 (KRAS knockout)Not AvailableNot Available[7]
MCF-7 (Breast Cancer)Not AvailableNot AvailableNot Available
MDA-MB-231 (Breast Cancer)Not Available>250 (24h treatment)Not Available[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound/G and standard anticancer drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9][10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[11]

  • Drug Treatment: Treat the cells with various concentrations of this compound/G or standard anticancer drugs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after drug treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression and phosphorylation status of proteins in signaling pathways.[14][15]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, etc.)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with RIPA buffer to extract total proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[16]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells drug_treatment Treat with this compound or Standard Drugs cell_seeding->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay flow_cytometry Flow Cytometry (Apoptosis) drug_treatment->flow_cytometry western_blot Western Blot (Signaling Proteins) drug_treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation SFG Sophoraflavanone G SFG->PI3K SFG->MAPK SFG->JAK SFG->STAT apoptosis_pathway cluster_mitochondria Mitochondrial Pathway SFG Sophoraflavanone G Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) SFG->Bcl2 Bax Bax (Pro-apoptotic) SFG->Bax CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Sophoraflavanone H, a complex flavonostilbene, alongside several structurally related and more common flavonoids: Sophoraflavanone G, Naringenin, Kaempferol, and Genistein. This document is intended to serve as a practical reference for the identification and characterization of these and similar compounds. The guide summarizes key quantitative data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols for these analytical techniques are also provided to support the replication and expansion of these findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the selected related flavonoid compounds. These tables are designed for quick comparison of the characteristic signals and fragments obtained through various analytical techniques.

Table 1: ¹H-NMR Spectroscopic Data (δ ppm)
CompoundH-2H-3aH-3bH-5'H-6'Key Aromatic/Other ProtonsSolvent
This compound 5.40 (dd, J=12.8, 2.8 Hz)3.09 (dd, J=17.2, 12.8 Hz)2.78 (dd, J=17.2, 2.8 Hz)6.36 (dd, J=8.4, 2.4 Hz)7.09 (d, J=8.4 Hz)12.01 (s, 5-OH), 6.01 (s, H-6), 7.21 (d, J=8.4 Hz, H-2"'), 6.84 (d, J=8.4 Hz, H-3"')Acetone-d₆
Sophoraflavanone G [1]5.67 (dd, J=13.2, 2.7 Hz)3.00 (dd, J=17.0, 13.2 Hz)2.79 (dd, J=17.0, 2.7 Hz)6.46 (d, J=2.2 Hz)7.40 (d, J=8.4 Hz)12.21 (s, 5-OH), 6.05 (s, H-6), 6.50 (dd, J=8.4, 2.2 Hz, H-5')Not Specified
Naringenin 5.433.262.696.817.3212.20 (5-OH), 10.80 (7-OH), 9.60 (4'-OH), 5.90 (H-6, H-8)DMSO-d₆
Kaempferol ---6.908.0812.49 (5-OH), 10.78 (7-OH), 10.10 (4'-OH), 9.35 (3-OH), 6.18 (d, J=1.8 Hz, H-6), 6.43 (d, J=1.8 Hz, H-8)DMSO-d₆
Genistein ---6.827.3812.97 (s, 5-OH), 10.91 (s, 7-OH), 9.61 (s, 4'-OH), 8.33 (s, H-2), 6.39 (s, H-8), 6.23 (s, H-6)DMSO-d₆
Table 2: ¹³C-NMR Spectroscopic Data (δ ppm)
CompoundC-2C-3C-4C-5C-7C-4'Key Quaternary CarbonsSolvent
This compound 79.743.5197.1165.1168.1158.6102.7 (C-10), 164.7 (C-9), 115.8 (C-1'), 121.2 (C-1"'), 156.4 (C-4"')Acetone-d₆
Naringenin 79.142.1196.4163.7167.1157.7102.1 (C-10), 164.3 (C-9), 129.8 (C-1')DMSO-d₆
Kaempferol 147.5136.5176.6161.5164.5160.0103.8 (C-10), 156.9 (C-9), 122.6 (C-1')DMSO-d₆
Genistein 154.3121.2180.3162.1164.5157.5104.7 (C-4a), 157.8 (C-8a), 122.3 (C-1')DMSO-d₆
Table 3: UV-Visible Spectroscopic Data (λmax, nm)
CompoundBand IBand IISolvent
This compound 328288Methanol (B129727)
Naringenin 326 (sh), 289225Methanol
Kaempferol 366266Methanol[2]
Genistein 335 (sh)265Not Specified
Table 4: FT-IR Spectroscopic Data (ν, cm⁻¹)
CompoundO-H StretchC=O StretchC=C AromaticC-O Stretch
This compound 337816361517, 14891206, 1162
Naringenin 3290, 311716261583, 15171255, 1176
Kaempferol 3420, 320616551613, 15681221, 1177
Genistein 3410, 326016531615, 15701245, 1181
Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment IonsIonization Method
This compound C₃₀H₂₄O₈513.1544513.1542287, 227HR-ESI-MS
Naringenin C₁₅H₁₂O₅273.0757273.0763153, 121ESI-MS
Kaempferol C₁₅H₁₀O₆287.0550287.0552259, 231, 153ESI-MS
Genistein C₁₅H₁₀O₅271.0601271.0606243, 215, 153ESI-MS

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the flavonoid sample is prepared by dissolving approximately 1 mg of the compound in 10 mL of spectroscopic grade methanol. This stock solution is then diluted to a final concentration of approximately 10-20 µg/mL.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The spectrophotometer is blanked using the same solvent (methanol) as used for the sample. The UV-Vis spectrum is then recorded over a wavelength range of 200-500 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) for Band I (typically 300-390 nm) and Band II (typically 240-280 nm) are identified from the spectrum.

FT-IR Spectroscopy
  • Sample Preparation: Approximately 1-2 mg of the dry, powdered flavonoid sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions (in cm⁻¹) of key vibrational bands, such as O-H stretching, C=O stretching, aromatic C=C stretching, and C-O stretching, are identified and their intensities are noted.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the flavonoid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.

  • Data Acquisition:

    • ¹H-NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C-NMR: The spectrum is acquired using a proton-decoupling pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H-NMR.

  • Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. For ¹H-NMR, the multiplicity (s, d, dd, t, m) and coupling constants (J in Hz) are also determined.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the flavonoid sample (approximately 1-10 µg/mL) is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system and an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through the LC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition of the molecule. The mass-to-charge ratios (m/z) of any significant fragment ions are also recorded to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of flavonoids.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Techniques start Start: Flavonoid Sample extraction Extraction & Purification start->extraction sample_prep Sample Preparation for Spectroscopy extraction->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ftir FT-IR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr hrms HRMS sample_prep->hrms data_analysis Data Analysis & Interpretation uv_vis->data_analysis λmax ftir->data_analysis ν (cm⁻¹) nmr->data_analysis δ (ppm), J (Hz) hrms->data_analysis m/z structure_elucidation Structure Elucidation / Confirmation data_analysis->structure_elucidation comparison Comparative Analysis with Related Compounds structure_elucidation->comparison end End: Characterization Report comparison->end

Workflow for Comparative Spectroscopic Analysis

References

Efficacy of Sophoraflavanone H in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of late 2025, comprehensive research on the efficacy of Sophoraflavanone H in various cancer cell line models is limited in publicly available scientific literature. Therefore, this guide presents a detailed analysis of the closely related and well-studied compound, Sophoraflavanone G (SG) , as a comparative benchmark. The structural similarity between these two compounds suggests that the biological activities of SG may provide valuable insights into the potential anti-cancer effects of this compound.

This guide provides an objective comparison of Sophoraflavanone G's performance across different cancer cell lines, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Cytotoxicity

Sophoraflavanone G has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological functions, have been determined in various studies. A lower IC50 value indicates a more potent compound.

Cancer Cell LineCancer TypeIC50 (µM)Reference
HL-60 Human LeukemiaNot explicitly quantified, but demonstrated significant apoptosis at 3-30 µM.[1]
MDA-MB-231 Triple-Negative Breast CancerNot explicitly quantified, but showed dose-dependent viability reduction.[2]
KG-1a Acute Myeloid LeukemiaNot explicitly quantified, but showed dose-dependent suppression of proliferation.[3]
EoL-1 Acute Myeloid LeukemiaNot explicitly quantified, but showed dose-dependent suppression of proliferation.[3]

Note: While specific IC50 values are not always provided in the cited literature, the studies consistently demonstrate a dose-dependent inhibitory effect of Sophoraflavanone G on the viability and proliferation of these cancer cell lines.

Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation

Sophoraflavanone G exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Studies have shown that Sophoraflavanone G induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] This is characterized by:

  • Nuclear Condensation and DNA Fragmentation: Hallmarks of apoptotic cell death.[1][2]

  • Activation of Caspases: Increased levels of cleaved caspase-3, -8, and -9, which are key executioner proteins in the apoptotic cascade.[2]

  • Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]

  • Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in initiating apoptosis.[2]

Modulation of Signaling Pathways

Sophoraflavanone G has been found to interfere with multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

  • MAPK Pathway: Sophoraflavanone G can block the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1][2]

  • STAT Signaling: It acts as a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly by inhibiting the phosphorylation of STAT proteins.[4][5] Persistent activation of STAT proteins is a common feature of many human cancers.[4][5]

  • PI3K/Akt Pathway: Sophoraflavanone G can inactivate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is a central regulator of cell growth, survival, and metabolism.

  • NF-κB Signaling: The compound has also been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in multiple myeloma cells.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Sophoraflavanone G.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Sophoraflavanone G or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with Sophoraflavanone G as described for the viability assay. After treatment, both adherent and floating cells are collected.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with a compromised membrane, thus staining late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: After treatment with Sophoraflavanone G, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that is specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, or phosphorylated forms of signaling proteins).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.

Visualizations

Signaling Pathways of Sophoraflavanone G

Sophoraflavanone_G_Signaling cluster_extrinsic Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophoraflavanone G Sophoraflavanone G Receptor Receptor Tyrosine Kinases (e.g., EGFR) Sophoraflavanone G->Receptor Inhibits PI3K PI3K Sophoraflavanone G->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Sophoraflavanone G->MAPK Inhibits JAK JAK Sophoraflavanone G->JAK Inhibits NFkB NF-κB Sophoraflavanone G->NFkB Inhibits Bax Bax Sophoraflavanone G->Bax Promotes Bcl2 Bcl-2 / Bcl-xL Sophoraflavanone G->Bcl2 Inhibits Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT STAT JAK->STAT STAT->Proliferation NFkB->Proliferation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Signaling pathways modulated by Sophoraflavanone G.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Line Culture treatment Treatment with Sophoraflavanone G (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability->data_analysis apoptosis->data_analysis protein->data_analysis conclusion Conclusion on Efficacy & Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for evaluating Sophoraflavanone G efficacy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Sophoraflavanone H, a natural product recognized for its potential in antimicrobial and antitumor drug development. Adherence to these procedures is essential for personnel safety and environmental protection.

Hazard Assessment and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste, whether in solid form or in solution, should be collected in a designated hazardous waste container.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • The waste container must be made of a material compatible with the chemical and any solvents used.

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][3]

  • The container must be kept securely closed except when adding waste.[2]

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal to mitigate risks to custodial staff and the environment.

  • Empty containers should be triple-rinsed with a suitable solvent capable of removing any remaining chemical residue.[2]

  • The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.[4]

  • After triple-rinsing, the original labels on the container should be completely defaced or removed.[2][4] The clean, rinsed container can then be disposed of according to institutional guidelines for non-hazardous glass or plastic waste.[2][5]

Step-by-Step Disposal Protocol

The overarching directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] The following protocol outlines the necessary steps to prepare the waste for collection by a certified hazardous waste management service.

Table 1: Quantitative Data for Disposal

ParameterGuidelineSource
Waste Labeling Full chemical name, "Hazardous Waste," hazard type, and date container becomes full.[3]
Container Status Must be kept closed at all times, except when adding waste.[2]
Empty Container Rinsing Triple rinse with a suitable solvent.[2][5]
Rinsate Collection All rinsate must be collected as hazardous waste.[4]

Experimental Protocol: Decontamination of this compound Glassware

  • Initial Rinse: Rinse the glassware three times with a small amount of an appropriate organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining this compound. Collect all rinsate in the designated hazardous waste container.

  • Aqueous Wash: Wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse or disposal as non-hazardous laboratory glass.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Sophoraflavanone_H_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containerization Containerization cluster_storage Storage cluster_final_disposal Final Disposal cluster_empty_container Empty Container Decontamination A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C This compound Waste Generated (Solid, Liquid, or Contaminated Materials) B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Approved Hazardous Waste Disposal Service G->H I Document Waste Transfer H->I J Empty this compound Container K Triple Rinse with Suitable Solvent J->K L Collect Rinsate as Hazardous Waste K->L M Deface Original Label K->M L->E Add to Waste N Dispose of Clean Container as Non-Hazardous Waste M->N

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

References

Essential Safety and Logistics for Handling Sophoraflavanone H

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The required level of PPE depends on the specific task being performed, such as weighing the solid compound versus working with solutions.

Table 1: Recommended PPE for Handling Sophoraflavanone H

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid this compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling this compound Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, especially when working with organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

This table is adapted from general best practices for handling similar research chemicals.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks throughout the experimental process.

  • Receiving and Storage : Upon receipt, inspect the container for any damage. This compound should be stored at -20°C in a cool, dry, and dark place.[1]

  • Handling and Preparation :

    • Engineering Controls : Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[3]

    • Procedure : Before beginning work, ensure the work area is clean and uncluttered. Don the appropriate PPE as outlined in Table 1. Use dedicated spatulas and weighing boats for handling the solid powder and avoid creating dust. When dissolving, add the solvent to the powder slowly to prevent splashing. All prepared solutions must be clearly labeled with the compound name, concentration, solvent, and the date of preparation.[3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect any unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[3]

  • Dispose of all waste according to your institution's and local regulations for hazardous chemical waste.[2]

Experimental Protocols & Visual Guides

Standard Operating Procedure Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Assess Assess Hazards (SDS) Store->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose per Regulations Collect_Solid->Dispose Collect_Liquid->Dispose

Standard operational workflow for this compound.
Emergency Response Plan

In the event of accidental exposure or a spill, follow these immediate steps.

cluster_incident Incident Occurs cluster_response Immediate Response cluster_first_aid First Aid Procedures cluster_cleanup Spill Cleanup (Trained Personnel Only) Spill Spill or Exposure Evacuate Evacuate Area (if necessary) Spill->Evacuate Alert Alert Supervisor & Safety Officer Spill->Alert First_Aid Administer First Aid Spill->First_Aid Contain Contain Spill Alert->Contain Eye_Contact Eye Contact: Flush for 15 mins First_Aid->Eye_Contact Skin_Contact Skin Contact: Wash with soap & water First_Aid->Skin_Contact Inhalation Inhalation: Move to fresh air First_Aid->Inhalation Ingestion Ingestion: Rinse mouth, seek medical attention First_Aid->Ingestion Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Emergency response for accidental exposure or spillage.

First Aid Procedures for Chemical Exposure

  • Eye Contact : Immediately flush the eyes and inner eyelid surface with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Skin Contact : Promptly flush the affected area with water and remove any contaminated clothing. If symptoms persist after washing, seek medical attention.[4] For major skin contact, remove all contaminated clothing while using a safety shower.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[2]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.